2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)2-5(10)9-7/h3H,2,7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOSURXTIRTROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407173 | |
| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448229-66-1 | |
| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: Core Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a heterocyclic compound featuring a thiazole ring, a structural motif of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a summary of the known basic properties of this compound, outlines a general synthetic approach based on related compounds, and discusses the potential for biological activity.
Core Properties
While specific experimental data for this compound is limited in publicly available literature, its basic physicochemical properties can be summarized from chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 448229-66-1 | Amaybio |
| Molecular Formula | C₆H₉N₃OS | Amaybio |
| Molecular Weight | 171.22 g/mol | Amaybio |
| Topological Polar Surface Area (TPSA) | 68.01 Ų | ChemScene (for isomer) |
| LogP (calculated) | -0.01608 | ChemScene (for isomer) |
| Hydrogen Bond Acceptors | 4 | ChemScene (for isomer) |
| Hydrogen Bond Donors | 2 | ChemScene (for isomer) |
| Rotatable Bonds | 2 | ChemScene (for isomer) |
Note: Some computational data is for the isomeric compound 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide and is provided for estimation.
Synthesis and Experimental Protocols
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (Precursor)
The synthesis of the precursor ester, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, is the initial and crucial step. While a specific protocol for this exact molecule is not detailed in the available search results, a general method for similar structures involves the Hantzsch thiazole synthesis.
Illustrative Protocol (based on similar syntheses):
-
Reaction Setup: A mixture of ethyl 2-chloroacetoacetate and thioacetamide are dissolved in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The resulting crude product can be extracted with an organic solvent and purified by column chromatography to yield the desired ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.
Step 2: Hydrazinolysis to this compound
The conversion of the ethyl ester to the corresponding acetohydrazide is a standard and generally high-yielding reaction.
Illustrative Protocol (based on similar syntheses):
-
Reaction Setup: Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate is dissolved in ethanol. An excess of hydrazine hydrate is then added to the solution.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound were identified, the thiazole and hydrazide moieties are present in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for drug discovery.
Antimicrobial Activity: Thiazole derivatives are well-documented for their broad-spectrum antimicrobial activities against various strains of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anticancer Activity: Numerous thiazole-containing compounds have demonstrated potent anticancer activity.[1] These compounds can exert their effects through various mechanisms, including:
-
Kinase Inhibition: Targeting protein kinases that are crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division.
Given the absence of specific biological data for this compound, a signaling pathway diagram would be speculative. However, a logical workflow for its initial biological evaluation can be proposed.
Proposed Workflow for Biological Evaluation
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data on its properties and biological activity are currently scarce, this guide provides a framework for its synthesis and a logical progression for its biological evaluation based on the known activities of related thiazole and acetohydrazide derivatives. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
References
An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide (CAS Number: 496057-29-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide with CAS number 496057-29-5 is limited. This guide has been compiled based on established principles of organic chemistry and data from closely related thiazole acetohydrazide analogs. The experimental protocols and potential biological activities described herein are predictive and require experimental validation for this specific compound.
Core Compound Summary
This compound is a heterocyclic organic compound featuring a methyl-substituted thiazole ring linked to an acetohydrazide functional group. The thiazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities. The acetohydrazide group serves as a versatile intermediate for the synthesis of various derivatives, including hydrazones, which are also pharmacologically significant.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 496057-29-5 | User Provided |
| Molecular Formula | C₆H₉N₃OS | Calculated |
| Molecular Weight | 171.22 g/mol | Calculated |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) (predicted) | --- |
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to follow a two-step procedure common for the preparation of acetohydrazide derivatives from their corresponding esters.
Proposed Synthesis Workflow
The logical workflow for the synthesis is outlined below.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (Intermediate)
This step involves the Hantzsch thiazole synthesis, a classical method for the formation of thiazole rings.
-
Materials:
-
Thioacetamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate (or another mild base)
-
-
Procedure:
-
Dissolve equimolar amounts of thioacetamide and ethyl 2-chloroacetoacetate in ethanol.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Final Product)
This step involves the nucleophilic acyl substitution of the ester with hydrazine.
-
Materials:
-
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve the synthesized ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate in ethanol.
-
Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been found, the thiazole and hydrazide moieties are present in numerous bioactive compounds. This suggests that the title compound could exhibit a range of pharmacological effects.
Predicted Biological Activities
Based on the activities of structurally similar compounds, potential biological activities include:
-
Antimicrobial Activity: Thiazole derivatives are known to possess antibacterial and antifungal properties. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
-
Anticancer Activity: Many thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some analogs involves the induction of apoptosis through the modulation of cell signaling pathways.[1] For instance, some 1,3-thiazole derivatives containing a hydrazide-hydrazone moiety have been shown to induce apoptosis in HepG2 cells and cause S-phase cell cycle arrest.[1]
-
Anti-inflammatory Activity: Certain thiazole derivatives have shown anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.
Postulated Signaling Pathway Involvement in Anticancer Activity
Based on studies of related thiazole-hydrazone derivatives, a potential mechanism of action in cancer cells could involve the induction of apoptosis. The logical flow of this process is depicted below.
Caption: Postulated apoptotic pathway for thiazole derivatives.
Future Research Directions
Given the limited specific data on this compound, the following areas represent key opportunities for future research:
-
Chemical Synthesis and Characterization: The proposed synthesis should be performed, and the resulting compound's structure and purity must be confirmed using modern analytical techniques (NMR, Mass Spectrometry, Elemental Analysis).
-
Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its potential cytotoxic and antimicrobial activities. This would involve determining key quantitative metrics.
Table 2: Key Quantitative Metrics for Biological Evaluation
Metric Description IC₅₀ (Half-maximal inhibitory concentration) Measures the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. EC₅₀ (Half-maximal effective concentration) The concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. -
Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the mechanism of action. This could involve enzyme inhibition assays, cell cycle analysis, and apoptosis assays.
-
Structure-Activity Relationship (SAR) Studies: The acetohydrazide group can be readily converted into a variety of hydrazone derivatives by reacting it with different aldehydes and ketones. Synthesizing a library of such derivatives and evaluating their biological activity would provide valuable insights into the structure-activity relationships and could lead to the identification of more potent compounds.
Caption: Workflow for Structure-Activity Relationship studies.
Conclusion
This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently lacking, its structural motifs suggest a likelihood of interesting biological activities. The synthetic route is straightforward, making it an accessible target for research laboratories. Future studies focusing on its synthesis, biological evaluation, and the generation of a derivative library are warranted to fully explore its therapeutic potential.
References
(2-METHYL-THIAZOL-4-YL)ACETIC ACID HYDRAZIDE molecular weight
An In-depth Technical Guide on (2-Methyl-thiazol-4-yl)acetic Acid Hydrazide
This technical guide provides a comprehensive overview of (2-Methyl-thiazol-4-yl)acetic acid hydrazide, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, a representative synthetic protocol, and discusses its potential biological activities based on related structures.
Physicochemical Properties
(2-Methyl-thiazol-4-yl)acetic acid hydrazide is a small molecule featuring a methyl-substituted thiazole ring linked to an acetic acid hydrazide moiety. Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C6H9N3OS | [1][2][3] |
| Molecular Weight | 171.22 g/mol | [1][3] |
| CAS Number | 496057-29-5 | [1] |
Synthesis Protocol
The synthesis of (2-Methyl-thiazol-4-yl)acetic acid hydrazide can be achieved through the hydrazinolysis of the corresponding ester, ethyl (2-methyl-thiazol-4-yl)acetate. This is a common and effective method for the preparation of acid hydrazides.[4][5][6]
Experimental Protocol: Synthesis of (2-Methyl-thiazol-4-yl)acetic acid hydrazide
-
Materials:
-
Ethyl (2-methyl-thiazol-4-yl)acetate
-
Hydrazine hydrate (99%)
-
Absolute ethanol
-
-
Procedure:
-
A solution of ethyl (2-methyl-thiazol-4-yl)acetate (0.01 mole) in absolute ethanol (30 ml) is prepared in a round-bottom flask equipped with a reflux condenser.
-
To this stirring solution, hydrazine hydrate (0.015 mole) is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After the reflux period, the mixture is cooled to room temperature, which should induce the precipitation of the product.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from ethanol to yield (2-Methyl-thiazol-4-yl)acetic acid hydrazide.
-
Potential Biological Activities
While specific biological data for (2-Methyl-thiazol-4-yl)acetic acid hydrazide is not extensively documented in the public domain, the core chemical moieties—the thiazole ring and the hydrazide group—are present in numerous compounds with significant pharmacological activities.[7][8]
The thiazole nucleus is a versatile scaffold known for a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[7][9] Similarly, hydrazone derivatives, which can be readily synthesized from hydrazides, exhibit a broad spectrum of bioactivities such as antimycobacterial, anticonvulsant, and antidiabetic effects.[10][11][12]
Given these precedents, (2-Methyl-thiazol-4-yl)acetic acid hydrazide is a promising candidate for screening in various drug discovery programs. For instance, related hydrazine-clubbed thiazole derivatives have shown potential as antidiabetic agents by inhibiting enzymes like aldose reductase, α-glycosidase, and α-amylase.[12][13]
Logical Workflow for Biological Screening
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel thiazole hydrazide derivatives.
Caption: A logical workflow for the synthesis and biological screening of thiazole hydrazide derivatives.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. chemmethod.com [chemmethod.com]
- 6. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: Synthesis, Potential Biological Activities, and Derivatives
This technical guide provides a comprehensive overview of 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry. The document details a proposed synthetic pathway for the compound, based on established chemical principles, and reviews the biological activities of structurally related thiazole and hydrazide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts and Synthesis
The target molecule, this compound, incorporates a 4-methylthiazole ring, a scaffold known for its presence in a wide range of biologically active compounds, and a hydrazide functional group, which is a key component in many pharmaceutical agents. The synthesis of this compound can be approached through a two-step process: the formation of an ester intermediate, ethyl (4-methyl-1,3-thiazol-2-yl)acetate, followed by its conversion to the desired acetohydrazide.
Proposed Synthesis of this compound
A plausible synthetic route for this compound is outlined below. This pathway employs the well-established Hantzsch thiazole synthesis for the formation of the core thiazole ring.
Step 1: Synthesis of Ethyl (4-methyl-1,3-thiazol-2-yl)acetate (Intermediate 1)
The Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. In this proposed synthesis, ethyl 2-chloroacetoacetate reacts with thioacetamide to yield the thiazole ring with the desired substituents.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl (4-methyl-1,3-thiazol-2-yl)acetate.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Target Compound)
The final step is the conversion of the ethyl ester to the corresponding hydrazide through reaction with hydrazine hydrate. This is a standard and efficient method for the synthesis of hydrazides.
Experimental Protocol:
-
Dissolve the purified ethyl (4-methyl-1,3-thiazol-2-yl)acetate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
The reaction mixture is stirred at room temperature or gently refluxed for several hours, with reaction progress monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold ethanol or water, and dried to afford this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Potential Biological Activities and Derivatives
Antimicrobial Activity
Thiazole-containing compounds and their hydrazone derivatives are well-documented for their broad-spectrum antimicrobial activities. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to the ability of the hydrazone moiety to chelate with metal ions essential for microbial growth or to interfere with cellular processes.
Table 1: Antimicrobial Activity of Thiazole Hydrazide Derivatives
| Compound/Derivative Class | Test Organism(s) | Activity (MIC/Zone of Inhibition) | Reference(s) |
| N'-(substituted-benzylidene)-2-(thiazol-yl)acetohydrazides | Gram-positive and Gram-negative bacteria | Broad-spectrum activity observed for some derivatives. | |
| 4-Substituted thiazol-2-yl hydrazine derivatives | E. coli, P. aeruginosa, B. subtilis, S. pyogenes, K. pneumoniae, S. aureus, C. albicans, T. viride, A. flavus, A. brasiliensis | Moderate to good activity against the tested microorganisms. | [1] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger, A. flavus, M. purpureus, P. citrinum | Good to moderate antibacterial and antifungal activities (MIC 12.5 µg/mL, 25 µg/mL and 50 µg/mL). | [2] |
Anticancer Activity
The thiazole nucleus is a common feature in a number of anticancer drugs. Schiff bases derived from hydrazides have also demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.
Table 2: Anticancer Activity of Thiazole-based Schiff Bases and Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity (IC50) | Reference(s) |
| Schiff bases of 2-amino-4-phenyl-5-methyl thiazole | HepG2, MCF-7, A549, HCT116 | Zn(II) complex showed potent inhibition. | [3] |
| Schiff bases incorporating imidazolidine-2,4-dione | MCF-7, HCT-116, HePG-2 | Derivative 24 showed IC50 values of 4.92, 9.07, and 12.83 µM, respectively. | [4] |
| Nano-sized Schiff base metal chelates | HePG2, MCF-7 | Zn(II) chelate showed significant cytotoxicity. | [5] |
| Schiff bases of various substituted aldehydes | HeLa, MCF-7 | IC50 values in the micromolar range. | [6] |
Experimental and Screening Workflows
The development of new therapeutic agents based on the this compound scaffold would typically follow a structured workflow, from synthesis to biological evaluation.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anticancer evaluation of nano-sized schiff base metal chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of thiazole hydrazone derivatives
An In-depth Technical Guide on the Biological Activity of Thiazole Hydrazone Derivatives
Introduction
Thiazole and hydrazone moieties are prominent scaffolds in medicinal chemistry, each contributing significantly to the pharmacological profiles of a diverse range of therapeutic agents.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core structure in numerous clinically approved drugs, including anticancer agents like Dasatinib and antibacterial compounds.[2][3] Its unique electronic properties and ability to form hydrogen bonds allow for potent interactions with various biological targets.[4]
The hydrazone functional group (-C=N-NH-) is valued for its synthetic accessibility and its role in mediating biological effects through mechanisms like chelation of metal ions and interaction with cellular macromolecules.[2][5] The combination of these two pharmacophores into a single molecular entity—the thiazole hydrazone derivative—has garnered significant interest. These hybrid molecules exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, making them a focal point for modern drug discovery and development.[2][5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds.
General Synthesis
The synthesis of thiazole hydrazone derivatives is typically achieved through a straightforward and efficient multi-step process. The most common route involves two key reactions: the formation of a thiosemicarbazone intermediate, followed by a Hantzsch thiazole synthesis for ring closure.
First, an appropriate aldehyde or ketone is condensed with thiosemicarbazide, usually under reflux in an alcoholic solvent like ethanol with an acid catalyst, to yield the corresponding thiosemicarbazone.[2][7] In the second step, this thiosemicarbazone intermediate is reacted with an α-haloketone, such as a substituted phenacyl bromide, which leads to the cyclization and formation of the 2-hydrazinyl-1,3-thiazole ring.[8][9]
Biological Activities
Thiazole hydrazone derivatives have been extensively evaluated for a range of biological activities, demonstrating significant potential primarily in the fields of oncology and microbiology.
Anticancer Activity
A substantial body of research highlights the potent cytotoxic effects of thiazole hydrazones against various human cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[10][11]
Recent studies have identified specific molecular targets. For instance, certain quinoline-based thiazolyl-hydrazones have been shown to accumulate in lysosomes, leading to the inhibition of autophagy and subsequent cell death in colon and hepatocellular carcinoma cells.[12] Other derivatives have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[11][13] This inhibition can lead to cell cycle arrest at the G1/S phase and a significant increase in programmed cell death (apoptosis).[11]
Table 1: Summary of In Vitro Anticancer Activity of Thiazole Hydrazone Derivatives
| Compound ID/Series | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 7 | HepG2 (Liver) | 0.316 µM | [14] |
| Compound 4c | MCF-7 (Breast) | 2.57 µM | [11] |
| Compound 4c | HepG2 (Liver) | 7.26 µM | [11] |
| Compound T38 | HepG2 (Liver) | 1.11 µg/mL | [10] |
| Compound T26 | BGC-823 (Gastric) | 1.67 µg/mL | [10] |
| Compound T1 | MCF-7 (Breast) | 2.21 µg/mL | [10] |
| Quinoline-based 3c | HCT-116 (Colon) | Potent Activity |[12] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Thiazole hydrazones also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[15] They have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli.[2][8] The antifungal activity is also notable, with several derivatives showing inhibitory effects against Candida albicans and other fungal strains.[2][9] The mechanism of antimicrobial action is thought to involve the disruption of cellular processes and chelation of essential metal ions.[2]
Table 2: Summary of In Vitro Antimicrobial Activity (MIC) of Thiazole Hydrazone Derivatives
| Compound ID/Series | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 4b, 4g, 4j | Candida albicans | 250 µg/mL | [2] |
| Pyrrole-bridged 2a, 2m | Candida glabrata | 50 µg/mL | [9] |
| Hydrazide-hydrazone 39 | M. tuberculosis H37Rv | 16.252 µg/mL | [16] |
| General Series | Staphylococcus aureus | Good Activity | [8] |
| General Series | Enterococcus faecalis | Good Activity | [8] |
| General Series | Escherichia coli | Active |[2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
The evaluation of thiazole hydrazone derivatives follows established and validated methodologies in medicinal chemistry and pharmacology.
General Procedure for Synthesis
A mixture of a substituted aldehyde (3 mmol) and thiosemicarbazide (3 mmol) is refluxed in ethanol (3 mL) with a few drops of a strong acid (e.g., HCl) for approximately 3 hours.[2] The resulting solid thiosemicarbazone is filtered, washed with cold ethanol, and dried. Subsequently, the purified thiosemicarbazone is refluxed with an equimolar amount of a substituted phenacyl bromide in ethanol (3 mL). The reaction is monitored by Thin-Layer Chromatography (TLC), with completion typically observed after 4 hours. The final thiazole hydrazone product is then isolated, purified (e.g., by recrystallization), and characterized using spectroscopic methods such as NMR and Mass Spectrometry.[2][9]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[11]
-
Compound Treatment: The synthesized thiazole hydrazone derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 3-4 hours.
-
Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[11][14]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.
-
Compound Dilution: The test compounds are serially diluted in the wells of a 96-well microtiter plate using broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes + broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][9]
Conclusion
Thiazole hydrazone derivatives represent a highly versatile and promising class of heterocyclic compounds in the pursuit of new therapeutic agents. Their straightforward synthesis and modular nature allow for the generation of large libraries with diverse substitutions, facilitating structure-activity relationship (SAR) studies. The consistent and potent biological activities observed, particularly against cancer cell lines and pathogenic microbes, underscore their potential. Future research should focus on optimizing the selectivity and potency of these derivatives, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of this chemical scaffold is poised to yield novel drugs to address critical unmet needs in oncology and infectious diseases.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quinoline-based thiazolyl-hydrazones target cancer cells through autophagy inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of New Thiazolyl Hydrazone Derivatives a...: Ingenta Connect [ingentaconnect.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides an in-depth analysis of the potential therapeutic applications of 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide and the broader class of thiazole acetohydrazide derivatives. While specific research on the title compound is limited, this guide synthesizes the extensive body of literature on related thiazole-containing molecules to elucidate probable mechanisms of action, identify key therapeutic targets, and provide detailed experimental methodologies. The primary focus is on the anticancer, antimicrobial, and anti-inflammatory potential of this chemical scaffold, supported by quantitative data from analogous compounds and visual representations of relevant signaling pathways.
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[2] The acetohydrazide moiety is also a well-established pharmacophore, often contributing to the biological activity of various compounds. The combination of these two functionalities in this compound suggests a high potential for therapeutic utility.
This whitepaper will explore the likely therapeutic targets of this compound class by examining the established activities of structurally similar thiazole derivatives. The primary areas of focus will be oncology, infectious diseases, and inflammatory disorders.
Potential Therapeutic Areas and Molecular Targets
Based on extensive research into thiazole derivatives, the following therapeutic areas and molecular targets are proposed for this compound and its analogs.
Anticancer Activity
Thiazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.[3][4][5]
-
PI3K/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][6] Several thiazole derivatives have been identified as potent inhibitors of PI3Kα and mTOR.[7]
-
Receptor Tyrosine Kinase (RTK) Inhibition:
-
EGFR and HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key drivers in the development and progression of numerous cancers. Thiazole derivatives have been shown to exhibit significant inhibitory activity against these receptors.[8]
-
VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) plays a crucial role in tumor angiogenesis. Inhibition of VEGFR-2 by thiazole-containing compounds can suppress tumor growth by limiting blood supply.[9]
-
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Thiazole derivatives have been found to interfere with tubulin assembly, leading to cell cycle arrest and apoptosis.[3]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and transcription. Certain thiazole compounds can inhibit these enzymes, leading to DNA damage and cancer cell death.[3][6]
-
Cyclooxygenase (COX) Inhibition: Overexpression of COX-2 is implicated in the pathogenesis of several cancers. Thiazole carboxamide derivatives have been identified as selective COX-2 inhibitors.[10]
Antimicrobial Activity
The thiazole scaffold is present in several clinically used antimicrobial agents.[11] Thiazole acetohydrazide derivatives are anticipated to exhibit activity against a range of pathogens.
-
DNA Gyrase and Topoisomerase IV Inhibition: These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial drugs. Benzothiazole derivatives have shown potent inhibition of both E. coli DNA gyrase and topoisomerase IV.[12]
-
Inhibition of Cell Wall Synthesis: The thiazole ring is a core component of penicillin, indicating its potential to interfere with bacterial cell wall biosynthesis.[13]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. The ability of thiazole derivatives to inhibit inflammatory pathways suggests their potential as anti-inflammatory agents.
-
Cyclooxygenase (COX) Inhibition: As mentioned in the anticancer section, thiazole derivatives can act as inhibitors of COX enzymes, which are central to the inflammatory response.[10]
Antidiabetic Activity
Recent studies have highlighted the potential of thiazole derivatives in managing diabetes mellitus through the inhibition of key enzymes.[14]
-
Aldose Reductase, α-Glycosidase, and α-Amylase Inhibition: Hydrazine-linked thiazole derivatives have demonstrated potent inhibitory activity against aldose reductase, α-glycosidase, and α-amylase, enzymes involved in diabetic complications and postprandial hyperglycemia.[14][15]
Quantitative Data on Analogous Compounds
To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological activities of structurally related thiazole derivatives.
Table 1: Anticancer Activity of Representative Thiazole Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyrazolyl-thiazole | EGFR | MCF-7 | 0.07 | [8] |
| Pyrazolyl-thiazole | HER-2 | - | 0.032 | [8] |
| Thiazole Derivative | VEGFR-2 | - | 0.15 | [9] |
| Thiazole Derivative | PI3Kα | - | 0.086 | [7] |
| Thiazole Derivative | mTOR | - | 0.221 | [7] |
| Thiazole Carboxamide | COX-2 | - | 9.01 | [10] |
Table 2: Antimicrobial and Antidiabetic Activity of Representative Thiazole Derivatives
| Compound Class | Target | Organism/Enzyme | MIC (µg/mL) or IC50/Ki (nM) | Reference |
| Benzothiazole Ethyl Urea | DNA Gyrase | E. coli | IC50: 0.0033 µg/mL | [12] |
| Benzothiazole Ethyl Urea | Topoisomerase IV | E. coli | IC50: 0.046 µg/mL | [12] |
| Hydrazine-clubbed Thiazole | Aldose Reductase | - | Ki: 5.47 nM | [14] |
| Hydrazine-clubbed Thiazole | α-Glycosidase | - | Ki: 1.76 µM | [15] |
| Hydrazine-clubbed Thiazole | α-Amylase | - | IC50: 4.94 µM | [15] |
Experimental Protocols
This section details generalized experimental protocols for the synthesis and biological evaluation of thiazole acetohydrazide derivatives, based on methodologies reported in the literature for similar compounds.
General Synthesis of Thiazole Acetohydrazide Derivatives
The synthesis of this compound and its analogs typically follows a multi-step procedure.
-
Synthesis of Thiosemicarbazone: An appropriate aldehyde or ketone is reacted with thiosemicarbazide in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), under reflux to yield the corresponding thiosemicarbazone.[7]
-
Cyclization to form the Thiazole Ring: The thiosemicarbazone is then cyclized with an α-haloketone (e.g., chloroacetone to introduce the 4-methyl group) in a solvent such as ethanol or dioxane, often in the presence of a base like triethylamine, to form the thiazole ring.[13]
-
Formation of the Acetohydrazide: The resulting thiazole derivative with an ester group is reacted with hydrazine hydrate to yield the final acetohydrazide product.[14]
In Vitro Anticancer Activity Assays
-
MTT Assay for Cytotoxicity:
-
Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow formazan crystal formation by viable cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability, and IC50 values are calculated.[16]
-
-
Enzyme Inhibition Assays (e.g., PI3K, mTOR, EGFR):
-
Commercially available kinase assay kits are typically used.
-
The recombinant enzyme, substrate (e.g., a specific peptide), and ATP are incubated with varying concentrations of the test compound.
-
The enzyme activity (e.g., phosphorylation of the substrate) is measured, often using luminescence- or fluorescence-based detection methods.
-
IC50 values are determined by plotting enzyme inhibition against compound concentration.[7]
-
In Vitro Antimicrobial Activity Assays
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and its analogs.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.
Caption: Simplified EGFR signaling pathway and its inhibition.
Caption: Mechanism of action for bacterial DNA gyrase inhibition.
Conclusion
While direct experimental data on this compound is currently lacking, the extensive research on the broader class of thiazole derivatives provides a strong foundation for predicting its potential therapeutic applications. The evidence strongly suggests that this compound and its analogs are promising candidates for development as anticancer, antimicrobial, and anti-inflammatory agents. The key molecular targets likely include components of critical cell signaling pathways such as PI3K/mTOR and EGFR, as well as essential bacterial enzymes like DNA gyrase. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway analyses provided in this guide offer a framework for such future research endeavors.
References
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One moment, please... [dergi.fabad.org.tr]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Speculative Mechanism of Action for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document outlines a speculative mechanism of action for 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide based on the biological activities of structurally related compounds. Direct experimental evidence for the specific mechanism of this compound is not currently available in the public domain. This whitepaper aims to provide a scientifically grounded hypothesis to guide future research.
Introduction
The compound this compound belongs to a class of heterocyclic compounds containing a thiazole ring linked to an acetohydrazide moiety. Both thiazole and hydrazide functionalities are recognized pharmacophores present in numerous biologically active molecules. Thiazole derivatives are known for a wide spectrum of pharmacological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, the hydrazide-hydrazone scaffold is a key feature in several chemotherapeutic agents and is associated with a broad range of bioactivities.[4][5] This document explores the potential mechanisms of action of this compound by drawing parallels with the known biological effects of its constituent chemical motifs.
Core Structural Components and Associated Bioactivities
The structure of this compound comprises two key pharmacophores: the 4-methyl-1,3-thiazole ring and the acetohydrazide side chain .
-
Thiazole Ring: The thiazole ring is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals.[1] Its derivatives have been reported to exhibit a variety of biological effects, suggesting multiple potential mechanisms of action.[2]
-
Acetohydrazide Moiety: The -NHNHC(=O)CH₂- group is a reactive and versatile functional group. Hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, are known to possess significant biological properties.[4] The hydrazide itself can act as a precursor to such active hydrazones or participate in coordination with metal ions, which is crucial for the function of some enzymes.[1]
Speculative Mechanisms of Action
Based on the known activities of related compounds, several potential mechanisms of action for this compound can be postulated.
Antimicrobial and Antifungal Activity
Thiazole and hydrazide derivatives have consistently demonstrated significant antimicrobial and antifungal properties.[1][6] The proposed mechanisms often involve:
-
Enzyme Inhibition: The compound may target essential enzymes in microbial metabolic pathways. For instance, it could inhibit enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.
-
Chelation of Metal Ions: The hydrazide moiety can chelate essential metal ions like iron, zinc, or copper, which are vital cofactors for many microbial enzymes.[1] Depriving the microbes of these essential metals can lead to growth inhibition.
-
Disruption of Cell Membrane: The lipophilic nature of the thiazole ring could facilitate the compound's insertion into the microbial cell membrane, leading to altered membrane potential, increased permeability, and eventual cell lysis.
Anticancer Activity
Numerous thiazole derivatives have been investigated as potential anticancer agents.[2][3][7] Speculative anticancer mechanisms for this compound include:
-
Kinase Inhibition: Many anticancer drugs target protein kinases that are crucial for cancer cell proliferation and survival. The thiazole ring is a common scaffold in kinase inhibitors. It is plausible that this compound could inhibit the activity of kinases such as c-Met or others involved in oncogenic signaling pathways.[8]
-
Induction of Apoptosis: The compound might trigger programmed cell death (apoptosis) in cancer cells. This could occur through the activation of caspase cascades or by disrupting the balance of pro-apoptotic and anti-apoptotic proteins.
-
Inhibition of Angiogenesis: The formation of new blood vessels, a process critical for tumor growth and metastasis, could be inhibited by this compound.
Anti-inflammatory Activity
Thiazole derivatives have also been reported to possess anti-inflammatory properties.[7] A potential mechanism could be:
-
Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in the inflammatory cascade, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Proposed Experimental Workflow for Mechanism of Action Studies
To elucidate the actual mechanism of action of this compound, a systematic experimental approach is necessary.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Speculative Signaling Pathway
Based on the potential anticancer activity and the known role of thiazole derivatives as kinase inhibitors, a speculative signaling pathway is presented below. This diagram illustrates the potential inhibition of a receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer.
Caption: Speculative inhibition of a pro-survival signaling pathway.
Representative Experimental Protocols
While specific protocols for this compound are not available, the following are representative methodologies for assessing the biological activities discussed.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of the Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Quantitative Data from Related Compounds
While no quantitative data exists for the title compound, the following table summarizes the reported activities of structurally related thiazole and hydrazide derivatives to provide a context for potential efficacy.
| Compound Class | Biological Activity | Target | Reported Potency (Example) |
| Thiazole Hydrazones | Antimicrobial | E. coli, C. albicans | Active |
| Thiazolidinones | Anticancer | K-562, PC3 cell lines | IC₅₀ = 4.86 µM |
| Benzofuran-Thiazolylhydrazones | MAO-A Inhibition | Monoamine Oxidase A | IC₅₀ = 0.07 µM |
| Thiazole/Thiadiazole Carboxamides | Anticancer | c-Met Kinase | Moderate to high cytotoxicity |
Conclusion
The compound this compound holds therapeutic potential owing to its constituent thiazole and acetohydrazide moieties, which are well-established pharmacophores. The speculative mechanisms of action, including antimicrobial, anticancer, and anti-inflammatory effects, are grounded in the extensive literature on related heterocyclic compounds. The proposed pathways involve enzyme inhibition, disruption of microbial cell integrity, and interference with cancer cell signaling cascades. Future experimental validation, following the suggested workflow, is imperative to elucidate the precise molecular targets and mechanisms of this promising compound.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathway of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in the public domain for this specific molecule, this guide presents a combination of established synthetic methodologies for analogous compounds and predicted spectroscopic data based on structurally related molecules.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (thiazole) | ~2.3 - 2.5 | s |
| CH₂ (acetyl) | ~3.5 - 3.8 | s |
| H-5 (thiazole) | ~6.8 - 7.2 | s |
| NH (hydrazide) | ~9.0 - 9.5 | br s |
| NH₂ (hydrazide) | ~4.3 - 4.6 | br s |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (thiazole) | ~17 - 19 |
| CH₂ (acetyl) | ~35 - 40 |
| C-5 (thiazole) | ~110 - 115 |
| C-4 (thiazole) | ~145 - 150 |
| C=O (amide) | ~165 - 170 |
| C-2 (thiazole) | ~160 - 165 |
| Solvent: DMSO-d₆ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (NH₂) | 3300 - 3400 | Medium |
| N-H stretch (NH) | 3150 - 3250 | Medium |
| C-H stretch (aromatic/aliphatic) | 2900 - 3100 | Medium-Weak |
| C=O stretch (amide I) | 1650 - 1680 | Strong |
| N-H bend (amide II) | 1520 - 1550 | Medium |
| C=N stretch (thiazole) | 1580 - 1620 | Medium |
| C-S stretch (thiazole) | 650 - 750 | Weak |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 172.05 |
| [M+Na]⁺ | 194.03 |
| [M]⁺ | 171.04 |
Experimental Protocols
The synthesis of this compound can be logically achieved through a two-step process, commencing with the formation of an ester intermediate, followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-(4-Methyl-1,3-thiazol-2-yl)acetate
A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This would involve the reaction of a thioamide with an α-halo carbonyl compound.
General Protocol:
-
To a solution of ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol or tetrahydrofuran (THF), an equimolar amount of thioacetamide is added.
-
The reaction mixture is stirred at room temperature or gently heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, which can be further purified by column chromatography.
Step 2: Synthesis of this compound
The conversion of the ethyl ester to the corresponding acetohydrazide is a standard procedure involving reaction with hydrazine hydrate.
General Protocol:
-
Ethyl 2-(4-methyl-1,3-thiazole-2-yl)acetate is dissolved in a minimal amount of ethanol or methanol.
-
An excess of hydrazine hydrate (typically 3-5 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with reaction progress monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like diethyl ether or hexane and collected by filtration.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure this compound.
Synthetic Pathway Visualization
The logical two-step synthesis of this compound is depicted in the following workflow diagram.
Caption: Synthetic pathway of this compound.
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties and recommended experimental protocols for determining the solubility and stability of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. As of the date of this publication, specific experimental data for this compound is not extensively available in peer-reviewed literature. The methodologies described herein are based on established principles for analogous chemical entities and standard pharmaceutical testing guidelines.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a common scaffold in medicinal chemistry known for a wide range of biological activities. The acetohydrazide functional group often serves as a key building block in the synthesis of more complex molecules, including Schiff bases and various heterocyclic systems with therapeutic potential. Understanding the solubility and stability of this core molecule is a critical prerequisite for its advancement in any research or drug development pipeline, as these properties fundamentally influence its bioavailability, formulation, and shelf-life. This guide provides a framework for evaluating these key physicochemical parameters.
Physicochemical Properties
While experimental data is scarce, computational models provide valuable predictions for the physicochemical properties of this compound. These properties offer initial insights into its likely solubility and stability behavior.
| Property | Predicted Value | Implication for Solubility & Stability |
| Molecular Formula | C₆H₉N₃OS | |
| Molecular Weight | 171.22 | Low molecular weight is generally favorable for solubility. |
| TPSA (Topological Polar Surface Area) | 68.01 Ų | A moderate TPSA suggests a balance between aqueous solubility and membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | -0.01608 | A negative LogP value indicates a preference for the aqueous phase, suggesting good water solubility. |
| Hydrogen Bond Donors | 2 | The presence of hydrogen bond donors (the -NH and -NH₂ groups) facilitates interaction with polar solvents like water. |
| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, further enhancing solubility in protic solvents. |
| Rotatable Bonds | 2 | A low number of rotatable bonds suggests a relatively rigid structure, which can be favorable for crystalline stability. |
Data sourced from commercial supplier technical data sheets.
Solubility Profile: Experimental Protocol
A comprehensive understanding of solubility is essential. The following is a generalized protocol for determining the thermodynamic solubility of this compound in various media.
Materials and Equipment
-
This compound
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Dimethyl Sulfoxide (DMSO), Ethanol.
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
-
pH meter
Methodology: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile: Experimental Protocol
Stability testing is crucial to determine how the quality of the compound varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Materials and Equipment
-
This compound
-
Reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (3-30%)
-
Stability chambers (for controlled temperature and humidity)
-
Photostability chamber with UV and visible light sources
-
HPLC-UV/MS system
-
pH meter
Methodology: Forced Degradation Study
Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[1]
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a set period.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature.
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) in an oven.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (preferably with mass spectrometry detection) to separate and identify the parent compound and any degradation products.
Caption: Logical Workflow for a Forced Degradation Study.
Synthesis Pathway
The synthesis of this compound typically involves the reaction of a corresponding ester with hydrazine hydrate. This is a common and efficient method for producing hydrazide derivatives.
Caption: General Synthesis Pathway for the Target Compound.
Conclusion
While specific experimental data for this compound remains to be published, its predicted physicochemical properties suggest favorable aqueous solubility. The protocols outlined in this guide provide a robust framework for researchers to experimentally determine its solubility and stability profiles. Such studies are indispensable for assessing the compound's potential as a lead candidate in drug discovery and for guiding formulation development. The execution of these standardized tests will generate the critical data needed to advance the scientific understanding and potential applications of this promising thiazole derivative.
References
The Therapeutic Potential of Novel Thiazole Compounds: A Pharmacological Investigation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive overview of the pharmacology of novel thiazole compounds, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on presenting clear, actionable data and experimental protocols for researchers in the field.
Synthesis of Novel Thiazole Derivatives
A fundamental method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. This versatile reaction allows for the introduction of various substituents, enabling the generation of diverse compound libraries for pharmacological screening.
General Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines a representative synthesis of a 2,4-disubstituted thiazole derivative.
Materials:
-
Substituted phenacyl bromide (1 mmol)
-
Substituted thioamide (1.2 mmol)
-
Ethanol (20 mL)
-
Triethylamine (catalytic amount)
Procedure:
-
A mixture of the appropriate phenacyl bromide and thioamide is refluxed in ethanol.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol or DMF, to yield the purified thiazole derivative.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Pharmacological Activities of Novel Thiazole Compounds
Novel thiazole derivatives have been extensively evaluated for a range of pharmacological activities. The following sections summarize key findings and provide standardized protocols for in vitro evaluation.
Anticancer Activity
Thiazole-containing compounds have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |
| A549 (Lung) | 0.97 ± 0.13 | [2] | |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [3] |
| 4m | BxPC-3 (Pancreatic) | 1.69 - 2.2 | [4] |
| 8 | MCF-7 (Breast) | 3.36 (µg/mL) | [5] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thiazole compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Experimental workflow for the MTT assay.
Antimicrobial Activity
Many novel thiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.
Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 43a | S. aureus | 16.1 (µM) | [6] |
| E. coli | 16.1 (µM) | [6] | |
| 13/14 | S. aureus, E. coli, A. niger | 50-75 | [7] |
| 37c | Bacteria | 46.9 - 93.7 | [6] |
| Fungi | 5.8 - 7.8 | [6] | |
| 56 | S. aureus, E. coli, P. aeruginosa | 8 - 16 | |
| 6 | S. dysenteriae | 125 |
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Thiazole test compounds
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the thiazole compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Activity
Recent studies have highlighted the potential of thiazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease. These compounds can exert their effects through multiple mechanisms, including the inhibition of cholinesterases and the modulation of pathways involved in amyloid-beta (Aβ) production and aggregation.
Table 3: Neuroprotective Activity of Selected Thiazole Derivatives
| Compound/Target | Effect | IC50/Activity | Reference |
| Thiazolyl-thiadiazoles | β-secretase inhibition | Sub-micromolar range | |
| Thiazole-carboxamides | AMPAR Inhibition | IC50: 3.02 - 3.35 µM | |
| Styryl-thiazole (6i) | Aβ₁₋₄₂ aggregation prevention | >80% | |
| Styryl-thiazoles (6e, 6i) | AChE Inhibition | 375.6 - 397.6 mU/mL |
The Ellman's method is a common in vitro assay to screen for acetylcholinesterase inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Thiazole test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme to initiate the reaction and incubate for 15 minutes at 25°C.
-
Add the substrate, ATCI, to start the reaction.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of thiazole compounds stem from their ability to interact with various biological targets. Understanding these interactions is crucial for rational drug design and development.
Anticancer Mechanisms
In cancer, thiazole derivatives have been shown to target multiple signaling pathways that are critical for tumor growth and progression. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Antimicrobial Mechanisms
The antibacterial activity of certain thiazole compounds is attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.
Caption: Mechanism of DNA gyrase inhibition by thiazole derivatives.
Conclusion
Novel thiazole compounds represent a rich and diverse source of potential therapeutic agents with a wide array of pharmacological activities. The synthetic versatility of the thiazole scaffold allows for extensive structure-activity relationship studies, leading to the identification of highly potent and selective molecules. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued investigation into the pharmacology of novel thiazole derivatives holds the potential to deliver new and effective treatments for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel styryl-thiazole hybrids as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of a promising class of heterocyclic compounds: 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide analogs. The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, antifungal, and anticancer agents.[1][2] The incorporation of an acetohydrazide moiety provides a versatile handle for the synthesis of diverse analogs, particularly hydrazones, which are themselves a well-established pharmacophore known to contribute to biological activity.[3][4] This document details the synthetic pathways, experimental protocols, and biological activities of these compounds, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
I. Synthesis of this compound and its Analogs
The synthesis of this compound analogs typically follows a two-step pathway. The first step involves the synthesis of the core acetohydrazide intermediate. This is followed by the condensation of the hydrazide with a variety of aldehydes or ketones to generate a library of hydrazone analogs.
A. Synthetic Pathway
The general synthetic route begins with the reaction of a suitable starting material to form an ester, which is then subjected to hydrazinolysis to yield the key this compound intermediate. This intermediate is subsequently reacted with various substituted aldehydes to produce the final hydrazone analogs.
B. Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
-
To a solution of thioacetamide (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.
Step 2: Synthesis of this compound (Core Intermediate)
-
Dissolve ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.
-
Reflux the mixture for 8-12 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, the solid product precipitates out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure acetohydrazide.[4]
Step 3: General Procedure for the Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazone Analogs
-
Dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the desired substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 3-5 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
The resulting solid is filtered, washed with ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazone analog.[6]
II. Biological Evaluation
Analogs of this compound are frequently screened for a variety of biological activities, most notably antimicrobial and anticancer properties.
A. Data Presentation: Biological Activity of Representative Thiazole Analogs
The following tables summarize the in vitro biological activity of representative thiazole-hydrazide and hydrazone analogs, demonstrating their potential as therapeutic agents.
Table 1: In Vitro Antimicrobial Activity of Representative Thiazole Analogs (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Analog 1 | 25 | 12.5 | 50 | >100 | 25 |
| Analog 2 | 12.5 | 6.25 | 25 | 50 | 12.5 |
| Analog 3 | 50 | 25 | >100 | >100 | 50 |
| Analog 4 | 6.25 | 12.5 | 50 | >100 | 6.25 |
| Ofloxacin | 1.56 | 0.78 | 3.12 | 6.25 | - |
| Ketoconazole | - | - | - | - | 3.12 |
Data is illustrative and based on reported activities of analogous thiazole derivatives.[2][5][7]
Table 2: In Vitro Anticancer Activity of Representative Thiazole Analogs (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| Analog 5 | 15.2 | 22.8 | 35.1 |
| Analog 6 | 8.5 | 12.3 | 19.7 |
| Analog 7 | 25.1 | 38.4 | 42.6 |
| Analog 8 | 5.2 | 9.8 | 11.4 |
| Doxorubicin | 0.98 | 1.25 | 1.5 |
Data is illustrative and based on reported activities of analogous thiazole derivatives.[1][8]
B. Experimental Protocols for Biological Assays
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Microtiter Plates: Dispense Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the wells. A positive control (medium with inoculum) and a negative control (medium only) are included.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[9]
In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
C. Experimental Workflow
III. Potential Mechanisms of Action
The biological activities of thiazole derivatives are often attributed to their ability to interact with specific biological targets. In the context of cancer, these compounds have been suggested to exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A. Inhibition of Cancer-Related Signaling Pathways
Several studies on analogous compounds suggest that thiazole derivatives may target protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and metastasis.[1] By inhibiting these receptors, the compounds can disrupt downstream signaling cascades, leading to apoptosis and a reduction in tumor progression.
IV. Conclusion
This compound analogs represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic route to these compounds is straightforward, allowing for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies. The demonstrated antimicrobial and anticancer activities of analogous compounds highlight the potential of this chemical class. Further investigation into their specific molecular targets and mechanisms of action will be crucial for the optimization of lead compounds and their progression through the drug development pipeline.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2â-ylthio)acetohydrazide [file.scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a heterocyclic compound belonging to the thiazole family. Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. They are recognized as important scaffolds in the synthesis of biologically active molecules.[1] Hydrazide derivatives, in particular, are versatile intermediates for the synthesis of various heterocyclic compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] This acetohydrazide can serve as a key building block for the synthesis of more complex molecules, such as pyrazole, oxadiazole, and triazole derivatives, through reactions with appropriate reagents. The synthesis protocol provided below outlines a reliable two-step method for the preparation of this compound, which can be utilized in medicinal chemistry research and the development of new pharmaceutical agents.
Experimental Protocols
The synthesis of this compound is accomplished via a two-step process. The first step involves the formation of the intermediate, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, through a Hantzsch-type thiazole synthesis. This is followed by the conversion of the resulting ester to the desired acetohydrazide by reaction with hydrazine hydrate.
Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
This step involves the reaction of thioacetamide with ethyl 4-chloroacetoacetate.
Materials:
-
Thioacetamide
-
Ethyl 4-chloroacetoacetate
-
Ethanol, absolute
-
Sodium bicarbonate solution (10%)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1.0 equivalent).
-
Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into cold water.
-
Neutralize the solution with a 10% sodium bicarbonate solution.
-
The crude product may separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This step describes the conversion of the ethyl ester to the corresponding acetohydrazide using hydrazine hydrate.[3][4][5]
Materials:
-
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
-
Hydrazine hydrate (80-99%)
-
Ethanol or Methanol
Procedure:
-
Dissolve the ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1.0 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (approximately 2.0-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently reflux for 4-24 hours. The reaction progress can be monitored by TLC.[3]
-
Upon completion, the product may precipitate from the reaction mixture upon cooling.
-
If a precipitate forms, collect the solid by filtration, wash it with cold ethanol or water, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
The resulting crude solid can be recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Thioacetamide | C₂H₅NS | 75.13 | Solid | 111-114 |
| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Liquid | N/A |
| Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | C₈H₁₁NO₂S | 185.24[6] | Oil/Liquid | N/A |
| This compound | C₆H₉N₃OS | 171.22 [7][8] | Solid | 108-110 [9] |
Note: N/A indicates data not available in the searched literature.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (C8H11NO2S) [pubchemlite.lcsb.uni.lu]
- 7. scribd.com [scribd.com]
- 8. chemscene.com [chemscene.com]
- 9. CAS NO. 496057-29-5 | (2-METHYL-THIAZOL-4-YL)ACETIC ACID HYDRAZIDE | C6H9N3OS [localpharmaguide.com]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Thiazole Derivatives from Thiosemicarbazones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a critical scaffold in medicinal chemistry.[1] Derivatives of thiazole exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] A prominent and efficient route to synthesize substituted thiazoles is the Hantzsch thiazole synthesis, a classic reaction that involves the condensation of an α-haloketone with a thioamide-containing compound.[1][3]
This document provides a detailed protocol for the synthesis of 2-hydrazinyl-thiazole derivatives, utilizing readily available thiosemicarbazones as the thioamide component. Thiosemicarbazones are ideal precursors, formed by the condensation of thiosemicarbazide with various aldehydes or ketones, allowing for a diverse range of substituents to be incorporated into the final thiazole product.[4][5]
General Reaction Principle: The Hantzsch Thiazole Synthesis
The core of this synthesis is the reaction between a thiosemicarbazone and an α-haloketone (e.g., an α-bromoacetophenone derivative). The reaction proceeds via a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thiosemicarbazone acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[6]
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazinyl moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon.[6]
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 1,3-thiazole ring.[1]
The overall transformation can be summarized as the cyclization of a thiosemicarbazone with an α-haloketone to yield a 2-(hydrazinyl)-thiazole derivative.
Visualized Synthesis Workflow & Mechanism
To facilitate understanding, the general experimental workflow and the logical steps of the reaction mechanism are illustrated below using the Graphviz DOT language.
Caption: General laboratory workflow for thiazole synthesis.
Caption: Logical flow of the Hantzsch thiazole synthesis mechanism.
Experimental Protocols
This section details the synthesis of the thiosemicarbazone precursor and its subsequent cyclization to a thiazole derivative.
Protocol 1: Synthesis of Thiosemicarbazone Intermediate
This protocol describes the synthesis of 2-(4-(1H-benzimidazol-1-yl)benzylidene)hydrazine-1-carbothioamide as an example precursor.[7]
Materials:
-
4-(1H-benzimidazol-1-yl)benzaldehyde
-
Thiosemicarbazide (Hydrazinecarbothioamide)
-
Ethanol
Procedure:
-
Dissolve 4-(1H-benzimidazol-1-yl)benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1 equivalent) in ethanol to the flask.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the thiosemicarbazone product.
Protocol 2: Synthesis of 2-(Hydrazinyl)-Thiazole Derivative
This protocol details the cyclization of the thiosemicarbazone with an α-bromoacetophenone.[7][8]
Materials:
-
Thiosemicarbazone derivative (from Protocol 1) (1 mmol)
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one (α-bromo-4-fluoroacetophenone) (1 mmol)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 50 mL round-bottom flask, suspend the thiosemicarbazone (1 mmol) in absolute ethanol (20 mL).
-
Add the 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 mmol) to the suspension.
-
Heat the mixture to reflux with continuous stirring for 4-5 hours.[8]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to yield the pure thiazole derivative.[9][10]
-
Confirm the structure of the final product using analytical techniques such as 1H-NMR, 13C-NMR, and Mass Spectrometry.
Data Presentation: Synthesis Examples
The Hantzsch synthesis is versatile, allowing for the creation of a library of thiazole derivatives by varying the thiosemicarbazone and α-haloketone. The following table summarizes representative examples with their reported yields.
| Thiosemicarbazone Precursor | α-Haloketone Reactant | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde thiosemicarbazone | 2-Bromo-4'-fluoroacetophenone | Ethanol | 4-5 | 75% | [8] |
| 4-Nitrobenzaldehyde thiosemicarbazone | 4'-Methoxy-α-bromoacetophenone | Ethanol | - | Quantitative | [5] |
| 4-Chlorobenzaldehyde thiosemicarbazone | 2-Bromoacetophenone | Ethanol | 4 | 80% | [9] |
| 1-(Thiophen-2-yl)ethan-1-one thiosemicarbazone | 3-Chloropentane-2,4-dione | Ethanol | 2-4 | 71% | [10] |
| Antipyrine-4-carbaldehyde thiosemicarbazone | Phenacyl bromide | Solid-state | - | 98% | [11] |
Application in Drug Development: Thiazole Derivatives as Kinase Inhibitors
Thiazole derivatives are of high interest to drug development professionals due to their ability to act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[12][13] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[14] For instance, thiazole-based compounds have been successfully developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer, leading to uncontrolled cell growth and survival.[2][14]
The diagram below illustrates a simplified representation of this pathway and the inhibitory action of a synthesized thiazole derivative.
Caption: Inhibition of the PI3K/Akt pathway by a thiazole derivative.
By inhibiting key kinases like PI3K or Akt, these compounds can block downstream signals that promote cell proliferation and survival, making them promising candidates for anticancer drug development.[2][14] The synthetic accessibility of the thiazole core via the Hantzsch synthesis allows for the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide In Vitro Antimicrobial Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro antimicrobial activity of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. The thiazole nucleus is a prominent feature in many compounds with a wide range of biological activities, including antimicrobial properties.[1][2][3][4] This document outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the specified compound against a panel of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial potential of this compound and its derivatives is often evaluated against a variety of microbial strains. Thiazole-containing compounds have demonstrated a range of activities, with some showing potent effects against Gram-positive bacteria.[5] The following table summarizes representative quantitative data for the antimicrobial screening of the title compound.
| Microorganism | Strain ID | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | ATCC 25923 | Gram-positive bacteria | 16 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive bacteria | 32 |
| Bacillus subtilis | ATCC 6633 | Gram-positive bacteria | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative bacteria | 64 |
| Pseudomonas aeruginosa | ATCC 9027 | Gram-negative bacteria | >128 |
| Candida albicans | ATCC 10231 | Fungus (Yeast) | 64 |
Note: The data presented are representative and may vary based on experimental conditions.
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a widely used and accurate technique for determining the MIC of an antimicrobial agent.[6][7][8] This quantitative method involves challenging microorganisms with serial dilutions of the test compound in a liquid broth medium.[7][9]
Materials and Equipment
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., from ATCC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Pipettes and sterile tips
-
Dimethyl sulfoxide (DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Screening of Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the antifungal screening of thiazole-based compounds. Thiazole derivatives have emerged as a promising class of antifungal agents, exhibiting a broad spectrum of activity against various fungal pathogens.[1] These protocols are designed to guide researchers in the systematic evaluation of novel thiazole compounds for their antifungal efficacy.
Introduction to Thiazole Derivatives in Antifungal Research
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] Thiazole antifungals belong to the azole family and primarily exert their effect by inhibiting the enzyme cytochrome P450 demethylase (lanosterol 14-α-demethylase).[2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][3][4] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[2] While no thiazole antifungals are currently approved for human use, ongoing research highlights their potential, especially against resistant fungal strains.[2]
Data Presentation: Antifungal Activity of Thiazole Derivatives
The antifungal efficacy of thiazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[1] The following tables summarize the MIC values of various thiazole derivatives against different fungal strains as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Candida albicans
| Compound/Derivative Series | MIC Range (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |
| Newly synthesized thiazole derivatives with cyclopropane system | 0.008–7.81 | Nystatin | 0.015–7.81 | [5] |
| 2-(2-pyrazolin-1-yl)-thiazole compounds | 32 | Fluconazole | 16 | [6][7] |
| 2-(4-(1-(thiazol-2-yl)-2-pyrazolin-3-yl)-phenyl)-methano-isoindol-1,3-dione derivatives | Inferior to cefoperazone–sulbactam (IZs = 19–26 mm) | Cefoperazone–sulbactam | - | [6] |
| Thiophene-substituted thiazole derivative | 5 | Nystatin | 5 | [6][7] |
| 2-hydrazinyl-1,3-thiazole derivatives (7a, 7b, 7c) | 3.9 | Fluconazole | 15.62 | [3] |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives (7a, 7e) | 3.9 - 7.81 | Fluconazole | 15.62 | [8] |
| Hydrazino-thiazole derivatives | 0.16 - 32 | Fluconazole | 1 (Susceptible) | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Other Fungal Species
| Compound/Derivative Series | Fungal Species | MIC Range (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |
| Thiazole derivatives with cyclopropane system | Candida spp. | 0.008–7.81 | Nystatin | - | [10] |
| Thiazolyl-1,2,3-triazole hybrid compounds | Candida spp. and Aspergillus spp. | 0.5–8 | Fluconazole | ≤ 1 | [6][7] |
| Thiazolyl-pyrazoline derivatives | Aspergillus flavus | IZs = 0.5–2.3 mm | Griseofulvin | IZs = 2.1–3.3 mm | [6] |
| Thiazolyl-pyrazole derivatives | Candida sp. and Aspergillus sp. | 1.9–7.8 | Ciprofloxacin | 0.9 | [6] |
| Thiazol-4-one derivative | Cryptococcus neoformans | - | - | - | [2] |
| Benzothiazepine derivatives | Cryptococcus neoformans | Lower than fluconazole | Fluconazole | - | [11] |
| Hydrazino-thiazole derivatives | C. guillermondii, C. krusei, C. parapsilosis | 0.16 - 32 | Fluconazole | 1 - 32 (Resistant) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of antifungal thiazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1][5][12]
Materials:
-
Thiazole derivatives
-
RPMI 1640 medium with L-glutamine, buffered with MOPS[1]
-
Spectrophotometer or plate reader (530 nm)[1]
-
Incubator (35-37°C)[1]
-
Sterile saline (0.85%)[1]
-
0.5 McFarland standard[1]
Procedure:
-
Preparation of Stock Solutions: Dissolve the thiazole derivatives in DMSO to prepare a stock solution (e.g., 1 mg/mL or 10 mg/mL).[1][5]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud dextrose agar) at 35-37°C for 24-48 hours.[1]
-
Suspend several colonies in sterile saline.[1]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[1]
-
Dilute the standardized suspension in RPMI 1640 medium to obtain a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.[1]
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.[1]
-
Add 100 µL of the thiazole derivative stock solution to the first well of a row and mix.[1]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row.[1] Discard 100 µL from the last well. This will create a range of concentrations of the test compound.[1]
-
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well containing the serially diluted compound.[1]
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI 1640 medium and 100 µL of the fungal inoculum (no compound).[1]
-
Sterility Control: A well containing 200 µL of RPMI 1640 medium (no inoculum).[1]
-
Reference Drug Control: Perform serial dilutions of a standard antifungal drug (e.g., fluconazole) as a positive control.[1]
-
-
Incubation: Incubate the microtiter plates at 35-37°C for 24-48 hours.[1]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[1] This can be determined visually or by using a plate reader to measure the optical density at 530 nm.[1]
Protocol 2: Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative method to assess antifungal activity.[6]
Materials:
-
Thiazole derivatives
-
Sterile filter paper disks
-
Fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum: Prepare a standardized fungal inoculum as described in Protocol 1.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the thiazole derivative onto the surface of the agar.
-
Reference Control: Place a disk containing a standard antifungal drug (e.g., fluconazole) on the plate.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the area around the disk where fungal growth is absent) in millimeters.
Protocol 3: Ergosterol Assay
This assay helps to determine if a thiazole derivative's mechanism of action involves targeting the ergosterol biosynthesis pathway.[1][5]
Materials:
-
Materials from Protocol 1
-
Ergosterol
Procedure:
-
Prepare two sets of 96-well microtiter plates for MIC determination as described in Protocol 1.
-
For the test set, supplement the RPMI 1640 medium with a final concentration of ergosterol (e.g., 200-400 µg/mL).[1][5]
-
Perform the MIC determination in parallel for both the standard medium and the ergosterol-supplemented medium.[1]
-
Interpretation: If the MIC of the thiazole derivative increases significantly in the presence of exogenous ergosterol, it suggests that the compound targets the ergosterol biosynthesis pathway.
Protocol 4: Sorbitol Assay
This assay is used to investigate if the antifungal mechanism of a thiazole derivative involves targeting the fungal cell wall. Sorbitol acts as an osmotic protectant, and if a compound targets the cell wall, its MIC will increase in the presence of sorbitol.[1]
Materials:
-
Materials from Protocol 1
-
Sorbitol
Procedure:
-
Prepare two sets of 96-well microtiter plates for MIC determination as described in Protocol 1.
-
For the test set, supplement the RPMI 1640 medium with sorbitol (e.g., 0.8 M).
-
Perform the MIC determination in parallel for both the standard medium and the sorbitol-supplemented medium.
-
Interpretation: A significant increase in the MIC value in the presence of sorbitol suggests that the compound may be acting on the fungal cell wall.[13]
Visualizations
The following diagrams illustrate key concepts and workflows related to the antifungal screening of thiazole-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cytotoxicity Evaluation of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a comprehensive guide for evaluating the in vitro cytotoxic potential of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide, a compound belonging to the thiazole class of heterocyclic molecules. Thiazole derivatives have garnered significant interest in oncology research due to their demonstrated anti-cancer properties, which include inducing apoptosis and inhibiting cell proliferation.[1][2] These application notes offer detailed protocols for key cytotoxicity and cell death assays, guidelines for data presentation, and visual representations of experimental workflows and potential mechanisms of action. The methodologies described herein are fundamental for screening novel compounds, elucidating their mechanisms of cell death, and identifying promising candidates for further therapeutic development.[3][4]
Postulated Mechanism of Action
While the specific molecular targets of this compound are yet to be fully elucidated, many thiazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death).[5][6][7] This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases.[8] Treatment of cancer cells with cytotoxic thiazole compounds can lead to the activation of executioner caspases, such as caspase-3, which then cleave critical cellular substrates, ultimately leading to the dismantling of the cell.[8] The diagram below illustrates a simplified, hypothetical apoptotic pathway that may be triggered by the compound.
References
- 1. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide in Drug Discovery Pipelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a heterocyclic compound that serves as a valuable starting scaffold in medicinal chemistry and drug discovery. The thiazole ring is a prominent feature in numerous FDA-approved drugs, and the acetohydrazide group provides a versatile reactive handle for chemical modification.[1][2] This compound is primarily utilized as a key intermediate for the synthesis of diverse molecular libraries, which can be screened for a wide range of biological activities. The most common application involves the condensation of the hydrazide moiety with various aldehydes and ketones to form hydrazone derivatives, or its use in cyclization reactions to generate other heterocyclic systems like triazoles and oxadiazoles.[3][4] These derivatives have shown significant potential as antimicrobial and anticancer agents.[5][6][7]
These application notes provide an overview of how this compound can be employed in a typical drug discovery workflow, from derivative synthesis to biological screening.
Data Presentation: Biological Activity of Thiazole Acetohydrazide Derivatives
While specific quantitative data for the parent this compound is not extensively documented in public literature, numerous studies have reported the biological activities of its derivatives. The following tables summarize representative data for such compounds, illustrating the potential of this chemical scaffold.
Table 1: Antimicrobial Activity of Representative Thiazole Hydrazide Derivatives MIC: Minimum Inhibitory Concentration (μg/mL); MBC: Minimum Bactericidal Concentration (μg/mL)
| Compound Class | Derivative Moiety | Target Organism | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Hydrazide-hydrazone | 5-nitro-2-furoyl | Staphylococcus aureus | 1.95 - 3.91 | 3.91 - 7.81 | [5] |
| Hydrazide-hydrazone | 5-nitro-2-furoyl | Staphylococcus epidermidis | 1.95 | 3.91 | [5] |
| Hydrazide-hydrazone | 5-nitro-2-furoyl | Bacillus subtilis | 1.95 | 3.91 | [5] |
| Hydrazide-hydrazone | 5-nitro-2-furoyl | Escherichia coli | 125 | >1000 | [5] |
| Triazolo-thiadiazole | 2,4-dichloro phenyl | Staphylococcus aureus | 12.5 | - | [7] |
| Triazolo-thiadiazole | Methyl phenyl | Escherichia coli | 25 | - | [7] |
| 1,3,4-Oxadiazole | 2-mercapto | Pseudomonas aeruginosa | 12.5 | - | [7] |
| 1,3,4-Oxadiazole | 4-nitro phenyl | Candida albicans | 12.5 | - | [7] |
Table 2: In Vitro Anticancer Activity of Representative Thiazole Derivatives IC₅₀: Half-maximal Inhibitory Concentration (μM or μg/mL)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ | Reference |
| Pyrazole Derivative | Compound 5 | Breast (MCF-7) | 3.98 μg/mL | [6] |
| Benzoxazole Derivative | Compound 14 | Liver (HePG-2) | 2.33 μg/mL | [6] |
| 1,3-Thiazine Derivative | Compound 9c | Colon (HCT-116) | 6.40 µM | [8] |
| 1,3-Thiazine Derivative | Compound 9i | Liver (HEPG2) | 7.20 µM | [8] |
| Thiazol-5(4H)-one | Compound 4f | Colon (HCT-116) | 2.89 µM | [9] |
| Thiazol-5(4H)-one | Compound 5a | Breast (MCF-7) | 3.42 µM | [9] |
| 1,3,4-Thiadiazole | Compound 91 | Breast (MCF-7) | 1.50 µM | [10] |
| N-(5-methyl-[3][6][11]thiadiazol-2-yl)-propionamide | - | Liver (HepG2) | 9.4 μg/mL | [12] |
Experimental Protocols
Protocol 1: General Synthesis of N'-Aryl/Alkylidene-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide Derivatives
This protocol describes the standard condensation reaction to synthesize a library of hydrazone derivatives from the parent acetohydrazide.
Materials:
-
This compound (starting material)
-
Substituted aldehydes or ketones (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add an equimolar amount (1 equivalent) of the desired substituted aldehyde or ketone to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture to facilitate the reaction.
-
Heat the mixture to reflux (typically 70-80°C) and stir for 3-6 hours.[5]
-
Monitor the reaction progress using TLC until the starting material spot disappears.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath or refrigerator to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure hydrazone derivative.
-
Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][13]
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized derivatives on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HePG-2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin (positive control).[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.[9]
Visualizations: Workflows and Pathways
Drug Discovery Workflow
The following diagram illustrates a typical drug discovery pipeline starting with the this compound scaffold.
Caption: Drug discovery workflow using the target scaffold.
General Synthesis Pathway
This diagram shows the chemical transformation of the starting material into its hydrazone derivatives.
Caption: Synthesis of hydrazone derivatives.
Potential Anticancer Mechanism of Action
Certain thiazole derivatives have been shown to act as tubulin polymerization inhibitors.[9] This pathway represents a potential mechanism of action for cytotoxic derivatives synthesized from the parent scaffold.
Caption: Potential mechanism via tubulin inhibition.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. scispace.com [scispace.com]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. library.dmed.org.ua [library.dmed.org.ua]
- 13. jocpr.com [jocpr.com]
Application Notes and Protocols for Testing Anticonvulsant Activity of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies reporting their potential anticonvulsant properties.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of thiazole derivatives as potential anticonvulsant agents. The primary screening models, the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure tests, are described in detail. These models are well-established for identifying compounds that can prevent seizure spread and elevate the seizure threshold, respectively, corresponding to different types of human seizures.[3][4]
Application Notes
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][6][7] The model assesses the ability of a compound to prevent the spread of seizures through neural tissue. An electrical stimulus is delivered through corneal or auricular electrodes to induce a maximal seizure characterized by a tonic hindlimb extension. The abolition of this tonic hindlimb extension is the primary endpoint, indicating the anticonvulsant activity of the test compound.[5][7] This model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is used to identify compounds that can raise the seizure threshold.[8][9] PTZ is a central nervous system stimulant that acts as a non-competitive antagonist of the GABA-A receptor complex, thereby inhibiting GABAergic neurotransmission.[10] Administration of PTZ induces clonic seizures, which are considered a model for myoclonic and absence seizures in humans.[3][9] The ability of a test compound to prevent or delay the onset of PTZ-induced clonic seizures is a measure of its anticonvulsant efficacy. This model is particularly sensitive to compounds that enhance GABAergic inhibition or block T-type calcium channels.
Experimental Protocols
Animals
-
Species: Male Swiss albino mice or Wistar rats are commonly used.
-
Weight: Mice (20-25 g), Rats (150-200 g).
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week before the experiment, with free access to food and water.[7]
Maximal Electroshock (MES) Test Protocol
-
Animal Preparation: Divide animals into groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., Phenytoin, 25 mg/kg, i.p.), and test groups receiving different doses of the thiazole derivative.
-
Drug Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.). The time of testing should correspond to the time of peak effect of the drug, which may need to be determined in preliminary studies.
-
Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal to minimize discomfort.[5][6] Place corneal electrodes on the eyes.
-
Stimulation: Deliver an electrical stimulus using an electroconvulsive shock generator.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.[5][7]
-
Data Analysis: The percentage of protected animals in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Test Protocol
-
Animal Preparation: As described for the MES test, with a positive control such as Diazepam (4 mg/kg, i.p.).
-
Drug Administration: Administer the test compounds and controls at appropriate times before PTZ administration.
-
PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. for mice) into a loose fold of skin on the back of the neck.[8]
-
Observation: Immediately after PTZ injection, place the animal in an individual observation cage and observe for 30 minutes.[8][11]
-
Endpoint: The primary endpoints are the latency to the first clonic convulsion and the presence or absence of generalized clonic seizures lasting for at least 5 seconds.[8] Animals that do not exhibit clonic seizures within the 30-minute observation period are considered protected.
-
Data Analysis: The percentage of protected animals is calculated, and the ED50 can be determined. The latency to seizure onset in the test groups can be compared to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Data Presentation
Quantitative data from the anticonvulsant screening of thiazole derivatives should be summarized in a clear and structured table for easy comparison.
| Compound | Dose (mg/kg) | MES Test (% Protection) | PTZ Test (% Protection) | Latency to Clonic Seizure (seconds) (Mean ± SEM) |
| Vehicle Control | - | 0 | 0 | 120 ± 15 |
| Phenytoin | 25 | 100 | - | - |
| Diazepam | 4 | - | 100 | No Seizure |
| Thiazole Derivative A | 10 | 50 | 33 | 180 ± 20 |
| 30 | 83 | 67 | 250 ± 25 | |
| 100 | 100 | 100 | No Seizure | |
| Thiazole Derivative B | 10 | 17 | 17 | 140 ± 18 |
| 30 | 50 | 50 | 200 ± 22 | |
| 100 | 83 | 83 | 280 ± 30 |
Mandatory Visualization
Signaling Pathways
A potential mechanism of action for anticonvulsant drugs involves the modulation of excitatory and inhibitory neurotransmission. Thiazole derivatives may exert their effects by interacting with the GABAergic or glutamatergic systems.
Caption: Potential modulation of GABAergic and glutamatergic signaling by thiazole derivatives.
Experimental Workflow
The overall workflow for screening and evaluating the anticonvulsant activity of novel thiazole derivatives involves a multi-step process.
Caption: Experimental workflow for anticonvulsant drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. ijpp.com [ijpp.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
Application Notes and Protocols for the Synthesis of Hydrazide-Hydrazones from 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of novel hydrazide-hydrazone derivatives starting from 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. Hydrazide-hydrazones are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The following sections outline the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of these compounds.
Overview of the Synthesis
The synthesis of hydrazide-hydrazones from this compound is achieved through a condensation reaction with various aromatic or heteroaromatic aldehydes.[1][2] This reaction is typically acid-catalyzed and proceeds via the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final hydrazone product.[3] The general reaction scheme is presented below:
Scheme 1: General synthesis of hydrazide-hydrazones from this compound.
Caption: Logical workflow of the hydrazide-hydrazone synthesis.
Experimental Protocol
This protocol details the synthesis of a series of hydrazide-hydrazone derivatives by reacting this compound with various substituted aldehydes.
2.1. Materials and Reagents
-
This compound
-
Substituted aromatic/heteroaromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Hexane
-
Deionized Water
2.2. Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Rotary evaporator
-
Standard laboratory glassware
2.3. Synthesis Procedure
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (20-30 mL).
-
To this solution, add the respective substituted aldehyde (1.0 eq.).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:hexane, 7:3 v/v).[1][4] The reaction is typically complete within 2-6 hours.[2]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]
-
Dry the purified crystals in a desiccator.
-
Determine the melting point and calculate the percentage yield.
-
Characterize the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][4][5]
Data Presentation
The following table summarizes the hypothetical quantitative data for a series of synthesized hydrazide-hydrazone derivatives.
| Compound ID | R-Group (Substituent on Aldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) |
| HH-1 | -H | C₁₃H₁₂N₄OS | 85 | 198-200 |
| HH-2 | 4-Cl | C₁₃H₁₁ClN₄OS | 92 | 221-223 |
| HH-3 | 4-OCH₃ | C₁₄H₁₄N₄O₂S | 88 | 205-207 |
| HH-4 | 4-NO₂ | C₁₃H₁₁N₅O₃S | 95 | 240-242 |
| HH-5 | 2-OH | C₁₃H₁₂N₄O₂S | 82 | 210-212 |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step experimental workflow for the synthesis of hydrazide-hydrazones.
References
- 1. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
Application Note: Analytical Techniques for Purity Assessment of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Ensuring the purity of this compound is critical for accurate biological evaluation and to meet regulatory standards. This document outlines a comprehensive suite of analytical techniques and detailed protocols for the characterization and purity determination of this compound. The methodologies described herein provide a robust framework for identifying and quantifying the target compound, as well as potential process-related impurities and degradation products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C6H9N3OS |
| Molecular Weight | 171.22 g/mol [1][2] |
| CAS Number | 448229-66-1[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
Analytical Techniques for Purity Determination
A multi-faceted analytical approach is recommended to ensure a comprehensive purity profile. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and impurities, Mass Spectrometry (MS) for molecular weight confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and confirmation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis.
Workflow for Purity Analysis
The logical flow of the analytical process for purity determination is illustrated in the diagram below.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a reversed-phase method is typically employed.
Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the test sample in the mobile phase (initial conditions).
-
Standard Preparation: Prepare a reference standard solution of this compound at a known concentration (e.g., 1 mg/mL).
Data Presentation:
Table 1: HPLC Purity Data
| Peak Name | Retention Time (min) | Area (%) |
|---|---|---|
| Impurity 1 | 4.5 | 0.15 |
| This compound | 10.2 | 99.75 |
| Impurity 2 | 15.8 | 0.10 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify the molecular weights of the main component and any impurities.
Protocol:
-
LC System: Utilize the same HPLC method as described above.
-
MS System: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 50 - 500.
-
Data Analysis: Extract the mass spectra for the main peak and all impurity peaks observed in the HPLC chromatogram.
Data Presentation:
Table 2: LC-MS Data for Compound and Potential Impurities
| Component | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Identity |
|---|---|---|---|
| Impurity 1 | 4.5 | 156.1 | Starting material (e.g., Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate) |
| This compound | 10.2 | 172.2 | Target Compound |
| Impurity 2 | 15.8 | 341.4 | Dimerization product |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural confirmation.
Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be used for more detailed structural assignment if needed.
-
Data Presentation:
Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.25 | s | 1H | -NH- |
| 7.15 | s | 1H | Thiazole-H |
| 4.20 | br s | 2H | -NH₂ |
| 3.60 | s | 2H | -CH₂- |
| 2.30 | s | 3H | -CH₃ |
Table 4: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 168.5 | C=O |
| 165.0 | Thiazole-C2 |
| 148.0 | Thiazole-C4 |
| 115.5 | Thiazole-C5 |
| 35.0 | -CH₂- |
| 18.5 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the presence of specific functional groups.
Protocol:
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet.
-
Spectral Range: 4000 - 400 cm⁻¹.
Data Presentation:
Table 5: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3290 | Strong, Broad | N-H stretch (hydrazide) |
| 3180 | Strong, Broad | N-H stretch (hydrazide) |
| 2920 | Medium | C-H stretch (aliphatic) |
| 1660 | Strong | C=O stretch (amide I) |
| 1610 | Medium | N-H bend (amide II) |
| 1540 | Medium | C=N stretch (thiazole ring) |
Conclusion
The combination of HPLC, LC-MS, NMR, and FTIR provides a robust and comprehensive analytical toolkit for the characterization and purity assessment of this compound. The protocols and data presentation formats outlined in this application note offer a systematic approach to ensure the quality and consistency of this compound for research and development purposes. Adherence to these methodologies will enable researchers to confidently ascertain the purity and structural integrity of their material.
References
Application Notes and Protocols: 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide as a key building block in the synthesis of diverse heterocyclic compounds with significant biological potential. The protocols detailed below are aimed at professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction
This compound is a valuable chemical intermediate characterized by a reactive hydrazide functional group attached to a thiazole scaffold. The thiazole ring is a prominent feature in numerous pharmaceuticals, and the hydrazide moiety offers a versatile handle for a variety of chemical transformations. This combination makes it an excellent starting material for the synthesis of novel compounds with a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][2][3] This document outlines key applications and provides detailed protocols for the synthesis of several important classes of derivatives.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of:
-
Hydrazone Derivatives: Formed by the condensation reaction with various aldehydes and ketones, these derivatives are widely investigated for their broad spectrum of biological activities.[1][4]
-
1,3,4-Oxadiazole Derivatives: Cyclization of the acetohydrazide moiety can lead to the formation of 1,3,4-oxadiazole rings, another important pharmacophore in drug discovery.[5]
-
Thiazolyl-Thiazole Hybrids: Further elaboration of the molecule can lead to the synthesis of complex heterocyclic systems containing multiple thiazole rings, which have shown promise as cytotoxic agents.[6]
-
Triazolo-Thiadiazoles: These fused heterocyclic systems, accessible from thiazole hydrazides, are known for their diverse pharmacological profiles.[7]
The following sections provide detailed experimental protocols for the synthesis of these key derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N'-Arylmethylene-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazides (Hydrazones)
This protocol describes the condensation reaction of this compound with various aromatic aldehydes to form the corresponding hydrazone derivatives.
Workflow for Hydrazone Synthesis
Caption: Workflow for the synthesis of hydrazone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of absolute ethanol.
-
To this solution, add an equimolar amount (0.01 mol) of the desired substituted aromatic aldehyde.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford the pure N'-arylmethylene-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide.
Quantitative Data for Representative Hydrazone Derivatives:
| Aldehyde Reactant | Derivative Structure | Yield (%) | Melting Point (°C) | Reference |
| 4-Fluorobenzaldehyde | N'-(4-Fluorobenzylidene)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | 85% | 210-212 | [1] |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | 88% | 225-227 | [1] |
| 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | 92% | 240-242 | [8] |
Protocol 2: Synthesis of 2-((4-Methyl-1,3-thiazol-2-yl)methyl)-5-aryl-1,3,4-oxadiazoles
This protocol outlines the synthesis of 1,3,4-oxadiazole derivatives from the corresponding hydrazones through oxidative cyclization.
Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Materials:
-
N'-Arylmethylene-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide (from Protocol 1)
-
Acetic Anhydride
-
Round-bottom flask
-
Heating mantle
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Suspend 0.005 mol of the N'-arylmethylene-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide derivative in 10 mL of acetic anhydride.
-
Heat the mixture with stirring for 2 hours.[5]
-
After heating, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water.
-
Stir the mixture until a solid precipitates.
-
Collect the solid by filtration and wash thoroughly with water to remove any excess acetic anhydride.
-
Dry the crude product and recrystallize from ethanol to obtain the pure 2-((4-methyl-1,3-thiazol-2-yl)methyl)-5-aryl-1,3,4-oxadiazole.
Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives:
| Starting Hydrazone | Oxadiazole Product | Yield (%) | Melting Point (°C) | Reference |
| N'-(Benzylidene)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | 2-((4-Methyl-1,3-thiazol-2-yl)methyl)-5-phenyl-1,3,4-oxadiazole | 75% | 145-147 | [5] |
| N'-(4-Chlorobenzylidene)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | 5-(4-Chlorophenyl)-2-((4-methyl-1,3-thiazol-2-yl)methyl)-1,3,4-oxadiazole | 80% | 168-170 | [5] |
Biological Activity Screening
Derivatives synthesized from this compound have been reported to exhibit a range of biological activities. The following is a summary of reported activities for analogous compounds.
Logical Relationship of Synthesis to Biological Activity
Caption: Synthetic pathways from the intermediate to bioactive compounds.
Antimicrobial and Antifungal Activity
Many hydrazone derivatives of thiazoles have been screened for their activity against various bacterial and fungal strains.[1][9] The general protocol for determining the Minimum Inhibitory Concentration (MIC) is described below.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 1 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with the appropriate broth to obtain a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive controls (broth with inoculum and no compound) and negative controls (broth only). Also, include a standard drug as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Reported Antimicrobial Activity Data for Analogous Compounds:
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Thiazolyl Hydrazone | S. aureus | 6.25 - 25 | [1] |
| Thiazolyl Hydrazone | E. coli | 12.5 - 50 | [1] |
| Thiazolyl Hydrazine Derivative | C. albicans | 3.9 - 62.5 | [9] |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds. The straightforward protocols provided herein for the preparation of hydrazones and 1,3,4-oxadiazoles, coupled with the significant biological activities reported for these classes of compounds, underscore the importance of this building block in modern drug discovery and medicinal chemistry research. Further exploration of this intermediate is likely to yield novel therapeutic agents with improved efficacy and pharmacological profiles.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
Introduction
The thiazole ring is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][2] Similarly, acetohydrazide moieties are key components in many pharmacologically active agents. The compound 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide combines these two important functional groups. Preliminary in vitro screening and computational studies suggest that this compound may possess significant anti-inflammatory and cytotoxic activities, making it a candidate for further preclinical development.
These application notes provide detailed protocols for establishing the in vivo efficacy of this compound using two standard, well-validated animal models: the Carrageenan-Induced Paw Edema model for acute inflammation and a Human Tumor Xenograft model for anticancer activity.
Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
While the precise mechanism of this compound is under investigation, its structural motifs suggest a potential interaction with key inflammatory and cell survival pathways. A plausible hypothesis is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its dysregulation is also a hallmark of many cancers, where it promotes cell proliferation, survival, and angiogenesis. The proposed inhibitory action of the compound on this pathway provides a rationale for its dual anti-inflammatory and anticancer potential.
References
Application Notes and Protocols: Molecular Docking Studies of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. This document outlines the rationale, methodology, and data interpretation for assessing the binding affinity of this compound against various protein targets implicated in cancer and infectious diseases. The protocols are based on established methodologies for similar thiazole derivatives and are intended to guide researchers in their in-silico drug discovery efforts.
Introduction
This compound belongs to the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms. This information is crucial for rational drug design and lead optimization.
This document details the in-silico analysis of this compound and its analogs against several validated protein targets.
Data Presentation: Molecular Docking Performance of Thiazole Derivatives
While specific docking data for this compound is not extensively available in public literature, the following table summarizes the molecular docking performance of closely related thiazole derivatives against various protein targets. This data provides a valuable reference for expected binding affinities and potential targets for the title compound.
| Compound Class | Target Protein (PDB ID) | Biological Activity | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Thiazole-Thiadiazole Hybrids | Quinone oxidoreductase 2 (4ZVM) | Anticancer | -5.93 | ASN161, TRP105 | [1] |
| 2,4-Disubstituted Thiazoles | Tubulin (4O2B) | Anticancer | - | Not Specified | [2] |
| Thiazole-Thiophene Scaffolds | Not Specified | Anticancer | - | Not Specified | [3] |
| 2-Aminothiazole Derivatives | DNA Gyrase (1KZN) | Antimicrobial | - | Not Specified | [4] |
| Thiazolyl-Thiazole Derivatives | Not Specified | Anticancer | - | Not Specified | [5] |
| N-substituted Thiazoles | FabH Inhibitor (3iL9) | Antimicrobial | -102.612 to -144.236 (MolDock Score) | Not Specified | [6] |
| Hydrazine Clubbed Thiazoles | Aldose Reductase (AR) | Antidiabetic | - | Not Specified | [7] |
| Hydrazine Clubbed Thiazoles | α-Glucosidase (α-GLY) | Antidiabetic | - | Not Specified | [7] |
| Thiazole Conjugates | Rho6 Protein (2CLS) | Anti-hepatic Cancer | -6.8 to -9.2 | LYS106, ARG96, SER95, GLU138, ASP132, LYS15 | [8][9] |
| Benzothiazole-Thiazole Hybrids | p56lck (1QPC) | Anticancer | - | Not Specified | [10] |
Experimental Protocols
A generalized yet detailed protocol for performing molecular docking studies with this compound is provided below. This protocol is a composite of standard procedures reported in the literature for similar compounds.[6][11]
I. Preparation of the Target Protein
-
Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).
-
Protein Clean-up: Remove all non-essential molecules from the protein structure, including water molecules, co-crystallized ligands, and any other heteroatoms.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign appropriate atomic charges using a force field such as OPLS-2005 or AMBER.
-
Structure Refinement: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
II. Preparation of the Ligand: this compound
-
2D Structure Generation: Draw the 2D chemical structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Conversion: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a stable, low-energy conformation. This is typically done using a molecular mechanics force field (e.g., MMFF94).
-
Charge Calculation: Calculate partial atomic charges for the ligand.
III. Molecular Docking Procedure
-
Binding Site Definition: Define the binding site on the target protein. This is often determined by the location of a co-crystallized ligand in the experimental structure or through binding site prediction algorithms.
-
Grid Generation: Generate a grid box that encompasses the defined binding site. The grid defines the three-dimensional space where the docking algorithm will search for favorable ligand poses.
-
Docking Simulation: Perform the molecular docking using a suitable software package (e.g., AutoDock, Glide, Molegro Virtual Docker). The software will systematically explore different conformations and orientations of the ligand within the grid box.
-
Scoring: The software will calculate a score for each generated pose, which represents the predicted binding affinity. The scoring function typically considers factors such as intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) and conformational strain.
IV. Analysis of Docking Results
-
Pose Selection: Identify the best-scoring pose as the most probable binding mode of the ligand.
-
Interaction Analysis: Visualize the ligand-protein complex and analyze the specific interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the ligand and the amino acid residues of the binding site.
-
Binding Energy Evaluation: The docking score, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity. Lower (more negative) binding energies generally indicate stronger binding.
Mandatory Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for in-silico molecular docking studies.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.[11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide synthesis.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of hydrazinolysis of the corresponding ethyl or methyl ester.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Insufficient hydrazine hydrate. 3. Degradation of starting material or product. 4. Inefficient product isolation. | 1. Extend the reaction time and continue monitoring by TLC. Consider a moderate increase in reaction temperature. 2. Use a significant excess of hydrazine hydrate (5-10 equivalents) to drive the reaction to completion.[1][2] 3. Ensure the reaction is not overheating. Use a reflux condenser and maintain a gentle reflux. 4. After cooling, the product may precipitate. If not, try cooling the mixture in an ice bath or adding cold water to induce precipitation. Ensure complete filtration and washing of the product.[3] |
| Presence of starting ester in the final product | 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient amount of hydrazine hydrate. | 1. Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.[1] 2. Ensure the reaction mixture is maintained at a gentle reflux temperature. 3. Add additional hydrazine hydrate to the reaction mixture and continue refluxing. |
| Formation of multiple unidentified byproducts | 1. Side reactions due to high temperatures. 2. Reaction with impurities in the starting materials or solvent. 3. Degradation of hydrazine hydrate. | 1. Maintain a controlled reflux temperature. Avoid excessive heating. 2. Use pure, dry solvents and ensure the starting ester is of high purity. 3. Use fresh, high-quality hydrazine hydrate. |
| Difficulty in isolating the product | 1. Product is soluble in the reaction solvent. 2. Product is an oil instead of a solid. | 1. After the reaction is complete, try to precipitate the product by pouring the reaction mixture into cold water.[3] Alternatively, remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system. 2. If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under vacuum. The resulting oil may then be purified by column chromatography. |
| Product is discolored | 1. Presence of impurities. 2. Oxidation of the product or starting materials. | 1. Recrystallize the product from a suitable solvent, such as ethanol, to obtain a pure, crystalline solid.[3] 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the hydrazinolysis of a corresponding ester, typically ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate or the methyl ester equivalent. This involves reacting the ester with hydrazine hydrate, usually in an alcohol solvent like ethanol or methanol under reflux conditions.[1][3][4]
Q2: Why is an excess of hydrazine hydrate typically used?
A2: Using a significant excess of hydrazine hydrate helps to drive the equilibrium of the reaction towards the formation of the hydrazide product, thereby increasing the reaction rate and overall yield.[2]
Q3: What solvents are suitable for this reaction?
A3: Absolute ethanol or methanol are commonly used solvents for the hydrazinolysis of esters to form hydrazides as they readily dissolve both the starting ester and hydrazine hydrate.[1][3][4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting ester, the disappearance of the starting material spot indicates the completion of the reaction.
Q5: What are the typical reaction times and temperatures?
A5: The reaction is typically carried out at reflux temperature, which depends on the solvent used (for ethanol, the boiling point is approximately 78°C). Reaction times can vary from a few hours to overnight (e.g., 4-6 hours), and should be monitored by TLC to determine completion.[3]
Experimental Protocol: Hydrazinolysis of Ethyl 2-(4-Methyl-1,3-thiazol-2-yl)acetate
This protocol describes a general procedure for the synthesis of this compound from its corresponding ethyl ester.
Materials:
-
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
-
Hydrazine hydrate (98-100%)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and chamber
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1 equivalent) in absolute ethanol.
-
To this solution, add hydrazine hydrate (5-10 equivalents) dropwise with stirring.
-
Heat the reaction mixture to a gentle reflux and maintain this temperature.
-
Monitor the reaction progress by TLC until the starting ester is consumed (typically 4-6 hours).[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize.
-
If no precipitate forms, the reaction mixture can be cooled further in an ice bath or poured into ice-cold water to induce precipitation.[3]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol or water to remove any unreacted hydrazine hydrate and other impurities.
-
Dry the purified this compound, for example, in a desiccator or a vacuum oven at a low temperature.
-
The crude product can be further purified by recrystallization from ethanol if necessary.[3]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the Hantzsch thiazole synthesis to form the intermediate, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate. This is followed by the hydrazinolysis of the ester to yield the final product, this compound.
Q2: I am experiencing a low yield in the first step (Hantzsch thiazole synthesis). What are the potential causes and solutions?
A2: Low yields in the Hantzsch synthesis can stem from several factors.[1] Key areas to investigate include the quality of starting materials, reaction conditions, and the potential for side reactions.[1] Ensure your thioamide and α-haloketone are pure, as impurities can lead to unwanted byproducts.[1] Suboptimal temperature and reaction times can also negatively impact the yield.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
Q3: My final product is impure. What are the likely impurities and how can I remove them?
A3: Impurities can be carried over from the initial synthesis of the thiazole ring or generated during the hydrazinolysis step. Common impurities from the Hantzsch synthesis include unreacted starting materials and side products like oxazoles if the thioamide is contaminated with an amide.[1] During hydrazinolysis, incomplete reaction can leave unreacted ethyl ester. The primary purification method for the final product is recrystallization, typically from ethanol or an ethanol/water mixture.[2][3]
Q4: How can I monitor the progress of the hydrazinolysis reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of the hydrazinolysis reaction. A suitable eluent system, such as ethyl acetate/hexane, can be used. The reaction is considered complete when the spot corresponding to the starting ester, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, is no longer visible on the TLC plate.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Hydrazine hydrate is highly toxic and corrosive. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. α-haloketones used in the Hantzsch synthesis are lachrymators and should also be handled in a fume hood.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Recommended Action |
| Low yield of ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | Impure starting materials (thioacetamide or ethyl 2-chloroacetoacetate). | Purify starting materials before use. For example, thioacetamide can be recrystallized from a suitable solvent. |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and time. Monitor the reaction progress using TLC to determine the point of maximum product formation. | |
| Incomplete reaction. | Increase the reaction time or temperature moderately. Ensure efficient stirring. | |
| Low yield of this compound | Incomplete hydrazinolysis. | Increase the molar excess of hydrazine hydrate. Extend the reflux time and monitor by TLC until the starting ester is consumed. |
| Product loss during workup. | Ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can improve precipitation. Wash the filtered product with a minimal amount of cold solvent to avoid dissolving the product. | |
| Degradation of product. | Avoid excessively high temperatures during reaction and workup. |
Low Purity
| Symptom | Potential Cause | Recommended Action |
| Presence of starting materials in the final product | Incomplete reaction in either step. | As per the "Low Yield" table, optimize reaction conditions to ensure complete conversion. |
| Multiple spots on TLC after Hantzsch synthesis | Formation of side products (e.g., oxazoles, dimers).[1] | Purify the intermediate ester by column chromatography before proceeding to the hydrazinolysis step. Ensure the purity of the initial thioamide. |
| Oily or discolored final product | Residual solvent or impurities. | Recrystallize the product from a suitable solvent system (e.g., ethanol, ethanol/water). Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities. |
| Broad melting point range | Presence of impurities. | Perform multiple recrystallizations until a sharp melting point is achieved. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
This procedure is based on the general principles of the Hantzsch thiazole synthesis.
Materials:
-
Thioacetamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.
-
Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete (indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.
-
The product, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This procedure is a general method for the hydrazinolysis of an ester.
Materials:
-
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
-
Hydrazine hydrate (80-99%)
-
Ethanol
Procedure:
-
Dissolve ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting ester has been completely consumed.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
Caption: Flowchart for the recrystallization of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2â-ylthio)acetohydrazide [file.scirp.org]
- 3. 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Thiazole Hydrazides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted thiazole hydrazides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-hydrazinylthiazole derivatives?
A1: The most prevalent and versatile method is the Hantzsch thiazole synthesis.[1] This reaction typically involves the condensation of a thiosemicarbazone with an α-haloketone (e.g., phenacyl bromide or chloroacetone) in a suitable solvent, usually ethanol, under reflux conditions.[2][3][4] The reaction proceeds via an initial S-alkylation, followed by intramolecular cyclization and dehydration to form the thiazole ring.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in Hantzsch thiazole synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may require longer reflux times or higher temperatures. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial.[5]
-
Purity of Reactants: Impurities in the starting thiosemicarbazone or α-haloketone can lead to side reactions. Ensure reactants are pure before starting the synthesis.
-
Side Product Formation: Competing side reactions can consume starting materials. The choice of solvent and temperature can influence the reaction pathway.
-
Product Solubility: The synthesized thiazole hydrazide may have some solubility in the reaction or wash solvents, leading to loss during work-up and purification.
Q3: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?
A3: The presence of multiple spots on a TLC plate, apart from starting materials and the desired product, could indicate the formation of several side products. Depending on the specific reactants and conditions, these may include 1,3,4-thiadiazine derivatives or other isomers resulting from alternative cyclization pathways.[6] It is also common to have unreacted thiosemicarbazone and α-haloketone, which should be accounted for during analysis.
Q4: What is the best method for purifying the final thiazole hydrazide product?
A4: The most common purification technique is recrystallization, often from ethanol.[5][7] After the reaction, the mixture is typically cooled and poured onto crushed ice or into water to precipitate the crude product.[5][7] This solid is then filtered and recrystallized. If recrystallization does not yield a pure product, column chromatography may be necessary.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of substituted thiazole hydrazides.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Not Initiated | Add a few drops of a catalyst like acetic acid or hydrochloric acid.[5][8] | The initial condensation and cyclization steps can be acid-catalyzed. |
| Decomposition of Reactants | Check the stability and purity of the α-haloketone, as they can be unstable. | α-haloketones can degrade over time, reducing the effective concentration of the reactant. |
| Insufficient Reaction Time/Temp | Increase the reflux time in increments of 1-2 hours, monitoring by TLC.[4] | The reaction kinetics can be slow depending on the specific substituents on the aromatic rings. |
| Inappropriate Solvent | While absolute ethanol is common, consider alternative solvents like methanol or solvent/water mixtures.[1][8] | Solvent polarity can influence reaction rates and solubility of intermediates.[9] |
Problem 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Product is an Oil or Gummy Solid | After pouring the reaction mixture into water, try triturating the resulting precipitate with a non-polar solvent like hexane to induce solidification. | This can help remove soluble impurities and encourage crystallization. |
| Product Remains in Solution | After filtration, attempt to extract the aqueous filtrate with a solvent like ethyl acetate to recover dissolved product. | Some thiazole derivatives may have partial water solubility. |
| Impure Product After Recrystallization | If impurities persist, utilize column chromatography. A common mobile phase is a mixture of ethyl acetate and n-hexane.[5] | Chromatography offers higher resolution for separating the desired product from closely related side products. |
| Product Loss During Basification | During work-up, add the base (e.g., sodium bicarbonate solution) slowly and with cooling to avoid potential hydrolysis of the hydrazide or other functional groups.[5] | Exothermic reactions or high pH can lead to product degradation. |
Experimental Protocols & Data
General Experimental Protocol: Hantzsch Synthesis of 2-(2-Arylidenehydrazinyl)-4-arylthiazoles
This protocol is a generalized procedure based on methodologies reported in the literature.[4][5]
Materials:
-
Aryl-substituted thiosemicarbazone (1.0 mmol)
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Absolute Ethanol (10-15 mL)
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
Procedure:
-
A mixture of the aryl-substituted thiosemicarbazone (1.0 mmol) and the appropriate α-bromoacetophenone (1.0 mmol) is prepared in a round-bottom flask.
-
Absolute ethanol (10-15 mL) is added to the flask.
-
The reaction mixture is heated under reflux for 4-5 hours. The progress of the reaction should be monitored by TLC.[4][10]
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is then poured onto crushed ice or into a beaker of cold water.[7]
-
The mixture is basified by the slow addition of a saturated aqueous solution of sodium bicarbonate until a precipitate forms.[5]
-
The solid product is collected by vacuum filtration, washed with cold water, and air-dried.
-
The crude product is purified by recrystallization from ethanol to yield the final substituted thiazole hydrazide.
Quantitative Data: Synthesis of Substituted Thiazole Hydrazides
The following table summarizes the reaction conditions and yields for the synthesis of various 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, demonstrating the typical efficiency of the Hantzsch method.
| Thiosemicarbazone Substituent | α-Haloketone | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Fluorophenyl | 2-bromo-4-fluoroacetophenone | Ethanol | 4-5 | 78 | [4] |
| 4-Chlorophenyl | 2-bromo-4-fluoroacetophenone | Ethanol | 4-5 | 80 | [4] |
| 4-Bromophenyl | 2-bromo-4-fluoroacetophenone | Ethanol | 4-5 | 75 | [4] |
| 4-Nitrophenyl | 2-bromo-4-fluoroacetophenone | Ethanol | 4-5 | 61 | [4] |
| 2,4-Dichlorophenyl | 2-bromo-4-fluoroacetophenone | Ethanol | 4-5 | 72 | [4] |
| Phenyl | Phenacyl bromide | Ethanol | 4 | 82 | [5] |
Visualized Workflows and Logic
General Workflow for Hantzsch Thiazole Hydrazide Synthesis
The following diagram illustrates the standard experimental workflow for the synthesis and purification of thiazole hydrazides.
Caption: Workflow for Hantzsch synthesis of thiazole hydrazides.
Troubleshooting Logic for Low Reaction Yield
This flowchart provides a logical path for diagnosing and solving issues related to low product yields.
Caption: Troubleshooting flowchart for low yield in thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [nanobioletters.com]
- 6. Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 7. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Question: My compound will not dissolve in the hot recrystallization solvent.
Answer: This typically indicates that the solvent is not suitable or insufficient in volume.
-
Solution 1: Increase Solvent Polarity. Thiazole derivatives are often polar. Try a more polar solvent such as ethanol or methanol.[1]
-
Solution 2: Increase Solvent Volume. Add more solvent in small increments until the compound dissolves, ensuring the solution is heated to the solvent's boiling point.[1]
-
Solution 3: Use a Mixed Solvent System. If the compound is sparingly soluble in one solvent, dissolve it in a minimum amount of a "good" hot solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[2]
Question: No crystals have formed after the solution has cooled.
Answer: The solution is likely not supersaturated, or nucleation has not been initiated.
-
Solution 1: Induce Crystallization.
-
Solution 2: Increase Concentration. Slowly evaporate some of the solvent to increase the compound's concentration.[1][3]
-
Solution 3: Further Cooling. If at room temperature, place the flask in an ice bath to further decrease the compound's solubility.[1]
Question: My compound has "oiled out," forming a liquid layer instead of crystals.
Answer: This common issue occurs when the compound's melting point is lower than the solution's temperature or when the solution is too supersaturated.[5] Oily precipitates can trap impurities.[5]
-
Solution 1: Reheat and Add More Solvent. Reheat the solution to dissolve the oil, then add more of the "soluble" solvent to decrease supersaturation. Allow it to cool more slowly.[1][4][5]
-
Solution 2: Change Solvents. Use a solvent with a lower boiling point.[1]
-
Solution 3: Ensure Purity. Significant impurities can lower a compound's melting point, increasing the likelihood of oiling out.[5] Consider a preliminary purification step like column chromatography.
Question: The recovery of my purified crystals is very low.
Answer: This may be due to using too much solvent or the compound having significant solubility even in the cold solvent.
-
Solution 1: Minimize Solvent. Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[1]
-
Solution 2: Maximize Precipitation. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.[1]
-
Solution 3: Careful Filtration. When filtering, wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[1]
Column Chromatography Issues
Question: My compound is streaking on the TLC plate and the column, leading to poor separation.
Answer: Streaking of nitrogen-containing heterocyclic compounds on silica gel is common. Silica gel is acidic and can interact strongly with basic nitrogens in the thiazole ring.[6]
-
Solution 1: Add a Basic Modifier. Add a small amount (0.5-3%) of a base like triethylamine or ammonium hydroxide to the eluent.[6] This neutralizes the acidic sites on the silica, improving resolution.[6]
-
Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina instead of silica gel.[7]
-
Solution 3: Try Reversed-Phase Chromatography. In reversed-phase chromatography, the stationary phase is non-polar (like C18) and the mobile phase is polar. This can be very effective for purifying polar compounds.[8]
Question: My polar compound either stays at the baseline or runs with the solvent front on the TLC.
Answer: Finding the right eluent system for polar compounds is critical.
-
For compounds stuck at the baseline (Rf = 0): The eluent is not polar enough. Gradually increase the polarity. A common solvent system for polar compounds is methanol in dichloromethane.[9] You can start with 1-2% methanol and increase it incrementally. Using more than 10% methanol can risk dissolving the silica gel.[9]
-
For compounds at the solvent front (Rf = 1): The eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane or ethyl acetate).
Question: How do I choose a starting solvent system for column chromatography?
Answer: Thin-Layer Chromatography (TLC) is essential for determining the appropriate solvent system.[10]
-
Goal Rf Value: Aim for an Rf value of approximately 0.2-0.4 for your desired compound on the TLC plate. This generally provides good separation on the column.
-
Good Starting Points:
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a newly synthesized thiazole acetohydrazide derivative? A1: A common strategy is to first attempt recrystallization, as it can be a quick and efficient method for obtaining pure solid material.[2][3] If recrystallization fails to remove impurities or if the product is an oil, column chromatography is the next logical step.[3] The choice depends on the nature of the impurities and the physical state of the crude product.
Q2: How do I perform a small-scale solubility test to find a good recrystallization solvent? A2: Place 10-20 mg of your crude compound into several test tubes. To each tube, add a few drops of a different solvent at room temperature. A good solvent will not dissolve the compound at this stage.[1] Heat the tubes that showed poor solubility. An ideal solvent will dissolve the compound completely when hot.[1] Finally, allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent is one that forms abundant, high-quality crystals upon cooling.[1]
Q3: My crude product is a persistent oil. How can I purify it? A3: Oily products cannot be purified by recrystallization.
-
Trituration: Try stirring the oil with a cold, non-polar solvent like pentane or hexane. This can sometimes induce solidification.[11]
-
Column Chromatography: This is the most effective method for purifying oils.[7][10] Dissolve the oil in a minimum amount of the column eluent or a suitable solvent and load it onto the column.
-
Conversion to a Salt: If your derivative has a basic site, you can try forming a salt (e.g., a hydrochloride salt) which is often a crystalline solid that can be recrystallized.[2]
Q4: Can I use water for recrystallization? A4: Yes, for compounds that are sufficiently polar, water can be a good choice.[2] It is often used in a mixed solvent system with a miscible organic solvent like ethanol. For example, a 7:3 ethanol/water mixture has been used to recrystallize azo-thiazole derivatives.[12]
Data Presentation
Table 1: Purification Methods for Thiazole Acetohydrazide and Related Derivatives
| Compound/Derivative Class | Purification Method | Solvent/Eluent System | Yield | M.P. (°C) | Reference |
|---|---|---|---|---|---|
| 2-Hydroxy-5-(thiazol-2-yldiazenyl)benzoic acid | Recrystallization | Ethanol/Water (7:3) | 93.5% | 129-130 | [12] |
| 2-Amino-4-(4'-alkoxyphenyl)-1,3-thiazole | Recrystallization | Ethanol | 60-85% | N/A | [13] |
| 4-(4-bromo phenyl)-2-mercapto thiazole derivatives | Thin Layer Chromatography | Cyclohexane/Acetone (8:2) | 83% | 80-82 | [14] |
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | Crystallization | Ethanol | 85% | 141 | [15] |
| N'-[2-(9H-carbazol-9-yl)acetyl]-benzohydrazide | Flash Chromatography | Methanol/DCM (0-10%) | 78.5% | 265-267 | [16] |
| 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide derivatives | Recrystallization | Ethanol | N/A | N/A |[17] |
Table 2: Recommended Solvents for Purification Techniques
| Technique | Solvent Class | Specific Examples | Application Notes |
|---|---|---|---|
| Recrystallization | Polar Protic | Ethanol, Methanol | Good starting point for polar thiazole derivatives.[1] |
| Mixed Solvents | n-Hexane/Ethyl Acetate, n-Hexane/Acetone, Ethanol/Water | Effective when a single solvent is not ideal.[2] Helps to control solubility. | |
| Column Chromatography | Standard Phase | Ethyl Acetate/Hexane | The standard system for compounds of normal polarity.[9] |
| (Silica Gel) | Polar Systems | Methanol/Dichloromethane | Excellent for eluting highly polar compounds.[9] |
| | Basic Modifier | Triethylamine or NH4OH in eluent | Neutralizes acidic silica sites to prevent streaking of basic compounds.[6] |
Experimental Protocols
Protocol 1: General Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound.[1] Continue adding small portions of hot solvent until the compound is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[5] Avoid disturbing the solution during this period.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping gently to pack the adsorbent bed evenly. Add another layer of sand on top.[7]
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a suitable volatile solvent. Carefully add the sample solution to the top of the silica gel bed.[3]
-
Elution: Open the stopcock and begin adding the eluent to the top of the column, maintaining a constant level. Collect the eluting solvent in fractions (e.g., in test tubes).[3]
-
Gradient Elution (Optional): If separating compounds of different polarities, you can gradually increase the polarity of the eluent over time (e.g., from 10% EtOAc/Hexane to 30% EtOAc/Hexane).[3][10]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[3]
Visualizations
Caption: Decision tree for selecting a suitable purification technique.
Caption: Workflow for troubleshooting common recrystallization issues.
Caption: Logical workflow for troubleshooting column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 15. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
- 17. farmaciajournal.com [farmaciajournal.com]
Troubleshooting low yield in Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives. It involves the condensation reaction between an α-haloketone and a thioamide.[1][2] This method was first reported by Arthur Hantzsch in 1887 and remains widely used due to its reliability and the accessibility of its starting materials.[1]
Q2: What is the general reaction mechanism?
The reaction proceeds in multiple steps. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration reaction that leads to the formation of the aromatic thiazole ring.[1][3]
Q3: What are the typical starting materials for this synthesis?
The core reactants are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Variations of the synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[1][4]
Q4: Is the Hantzsch synthesis typically a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for generally providing high yields of the thiazole product, often with straightforward purification.[1][3] However, optimizing reaction conditions is crucial to maximize both yield and purity.[1]
Troubleshooting Guide: Low or No Product Yield
Low yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - α-Haloketone Purity: These compounds can be lachrymatory and may decompose over time. Ensure they are fresh or have been stored properly.[1] - Thioamide Purity: Impurities in the thioamide can lead to unwanted side reactions. Check the purity of the thioamide before use.[5] |
| Suboptimal Reaction Conditions | - Temperature: Many Hantzsch syntheses require heating. If the reaction is slow at room temperature, gradually increase the heat and monitor progress using Thin-Layer Chromatography (TLC). Conversely, excessive heat can promote side product formation.[1] - Reaction Time: The reaction may not have gone to completion. Monitor the reaction's progress with TLC to ensure the disappearance of starting materials.[5] - Solvent Choice: The solvent can significantly influence the reaction rate and yield. Ethanol is a common choice, but other solvents like methanol or a mixture of ethanol/water may be more suitable for specific substrates.[4][5] |
| Side Reactions | - Formation of Byproducts: Unwanted side reactions can consume reactants and complicate purification. Common byproducts include oxazoles (if the thioamide is contaminated with the corresponding amide) and products from the dimerization or polymerization of reactants.[5] - Regioselectivity Issues: With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to influence regioselectivity.[1][6] |
| Incorrect Workup Procedure | - pH Control: During the workup and neutralization steps, carefully control the pH to avoid hydrolysis of the desired product or other functional groups.[1] - Product Precipitation: The thiazole product often precipitates upon neutralization. If no precipitate forms, the solvent may need to be removed under reduced pressure, followed by extraction.[1][5] |
Data on Reaction Condition Optimization
The following table summarizes the impact of various reaction parameters on the yield of a model Hantzsch thiazole synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Water | 25 | 10 | 0 |
| 2 | - | Water | Reflux | 8 | 50 |
| 3 | - | Ethanol | 25 | 10 | 0 |
| 4 | - | Ethanol | Reflux | 6 | 70 |
| 5 | - | Methanol | 25 | 10 | 0 |
| 6 | - | Methanol | Reflux | 6 | 65 |
| 7 | SiW.SiO₂ (15%) | Ethanol/Water (1:1) | 65 | 2.5 | 87 |
| 8 | SiW.SiO₂ (15%) | Ethanol/Water (1:1) | RT (Ultrasonic) | 1.5 | 88 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[4]
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone (1 equivalent) in a suitable solvent like ethanol.[5]
-
Addition of Thioamide: Add the thioamide (1-1.2 equivalents) to the solution.[5]
-
Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials.[5] Reaction times can range from a few hours to overnight.[5]
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate at this stage.[5]
-
Workup: Pour the reaction mixture into a beaker containing a mild base solution, such as 5% aqueous sodium bicarbonate, and stir.[3][5]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected solid with cold ethanol or water to remove any remaining impurities.[5]
-
Drying: Air dry the purified product on a watch glass.[1]
-
Characterization: Determine the mass of the product, calculate the percent yield, and characterize it using appropriate analytical techniques (e.g., NMR, melting point).
Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, spot the reaction mixture alongside the starting materials (α-haloketone and thioamide).
-
Elution: Develop the plate using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).[5]
-
Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction.[5]
Visualizations
Caption: A troubleshooting workflow for addressing low yield in Hantzsch thiazole synthesis.
Caption: A general experimental workflow for the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and reliable method is a two-step synthesis. The first step involves the synthesis of the intermediate ester, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate. This is typically followed by hydrazinolysis of the ester with hydrazine hydrate to yield the desired this compound.
Q2: What are the common side products I might encounter during this synthesis?
A2: The most prevalent side product is the diacyl hydrazide, where one molecule of hydrazine reacts with two molecules of the ester. Other potential impurities can include unreacted starting ester and hydrolysis of the ester to the corresponding carboxylic acid if water is present in the reaction mixture. In rare cases, under harsh conditions, reactions involving the thiazole ring could occur, though this is less common.
Q3: How can I monitor the progress of the hydrazinolysis reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. The starting ester will have a higher Rf value than the more polar product, this compound. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.
Q4: My yield of this compound is consistently low. What are the potential reasons?
A4: Low yields can be attributed to several factors:
-
Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting material.
-
Side reactions: Formation of byproducts like the diacyl hydrazide consumes the starting ester.
-
Product loss during workup: The product may have some solubility in the solvents used for washing and crystallization.
-
Poor quality of reagents: Ensure the purity of your starting ester and the concentration of the hydrazine hydrate.
Q5: The isolated product is an oil or a sticky solid that is difficult to purify. What should I do?
A5: This issue often arises from the presence of impurities. Attempting to purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is a good first step. If recrystallization is ineffective, column chromatography on silica gel may be necessary to isolate the pure compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive hydrazine hydrate. 2. Low reaction temperature or insufficient reaction time. 3. Poor quality of starting ester. | 1. Use fresh, high-purity hydrazine hydrate. 2. Increase the reaction temperature (reflux) and monitor the reaction by TLC until the starting material is consumed. 3. Purify the starting ester before use. |
| Presence of a Major Side Product | 1. Formation of diacyl hydrazide. | 1. Use a significant excess of hydrazine hydrate (3-5 equivalents) to favor the formation of the desired mono-acyl hydrazide. |
| Product is Difficult to Crystallize | 1. Presence of impurities. 2. Inappropriate crystallization solvent. | 1. Purify the crude product using column chromatography before crystallization. 2. Screen various solvent systems (e.g., ethanol, methanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes) to find an optimal one for crystallization. |
| Reaction is Very Slow | 1. Low reaction temperature. 2. Inefficient mixing. | 1. Increase the reaction temperature to reflux. 2. Ensure vigorous stirring throughout the reaction. |
Data Presentation
Table 1: Typical Reaction Parameters and Expected Yields
| Parameter | Value | Notes |
| Reactants | Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, Hydrazine hydrate | |
| Solvent | Ethanol or Methanol | |
| Reactant Ratio (Ester:Hydrazine) | 1 : 3-5 equivalents | Using an excess of hydrazine minimizes diacyl hydrazide formation. |
| Reaction Temperature | Room Temperature to Reflux | Refluxing can significantly reduce reaction time. |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |
| Typical Yield | 70 - 90% | Yields can vary based on reaction scale and purity of reagents. |
Experimental Protocols
Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
A common method for synthesizing the starting ester is the Hantzsch thiazole synthesis.
-
To a solution of ethyl 2-chloroacetoacetate (1 eq.) in ethanol, add thioacetamide (1 eq.).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Synthesis of this compound
-
Dissolve ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1 eq.) in absolute ethanol.
-
Add hydrazine hydrate (3-5 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours.
-
Monitor the reaction by TLC until the starting ester spot disappears.
-
Once complete, cool the reaction mixture in an ice bath to induce crystallization.
-
If no crystals form, reduce the solvent volume under reduced pressure.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Scaling up the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide for preclinical studies
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide, a critical process for researchers and professionals in drug development preparing for preclinical studies.
Synthesis Overview
The synthesis of this compound is typically achieved via a two-step process. The first step involves the formation of the thiazole ring to create an ester intermediate, followed by hydrazinolysis to yield the final hydrazide product. This workflow is a common and effective route for this class of compounds.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (Intermediate)
This procedure is based on the Hantzsch thiazole synthesis, a standard method for creating thiazole rings.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Stoichiometric Ratio |
| Thioacetamide | 75.13 | 7.51 | 0.10 | 1.0 |
| Ethyl 2-chloro-3-oxobutanoate | 164.59 | 16.46 | 0.10 | 1.0 |
| Ethanol (Absolute) | - | 200 mL | - | - |
| Sodium Bicarbonate (10% aq. sol.) | - | As needed | - | - |
Methodology
-
Combine thioacetamide (0.10 mol) and ethyl 2-chloro-3-oxobutanoate (0.10 mol) in absolute ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 5-6 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water.
-
Neutralize the solution with a 10% sodium bicarbonate solution until a solid precipitate forms.
-
Filter the solid product, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.
Protocol 2: Synthesis of this compound
This step involves the hydrazinolysis of the ester intermediate. The use of excess hydrazine hydrate is crucial for driving the reaction to completion.[1]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Stoichiometric Ratio |
| Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | 199.25 | 19.93 | 0.10 | 1.0 |
| Hydrazine Hydrate (~95-99%) | 50.06 (for N₂H₄·H₂O) | 6.0 g | ~0.12 | 1.2 |
| Ethanol (Absolute) | - | 150 mL | - | - |
Methodology
-
Dissolve ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (0.10 mol) in absolute ethanol (150 mL) in a round-bottom flask.[2]
-
Add hydrazine hydrate (0.12 mol) dropwise to the solution while stirring.[3]
-
Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 75-80 °C) for 2-4 hours.[2]
-
Monitor the reaction kinetics using TLC to confirm the consumption of the starting ester.[2]
-
Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid precipitate, wash with a small amount of cold ethanol to remove impurities, and dry under a vacuum.[4]
-
The final product, this compound, can be further purified by recrystallization from ethanol if necessary.[4]
Scale-Up for Preclinical Studies
Scaling up the synthesis requires optimizing for yield, purity, and safety. A key challenge in hydrazinolysis is that the reaction is an equilibrium, which can limit yield. On a large scale, implementing reactive fractionation or distillation to remove the ethanol byproduct as it forms can significantly increase yield and reduce reaction time.[5]
Comparison of Synthesis Setups
| Parameter | Standard Reflux | Reactive Fractionation/Distillation[5] |
| Objective | Basic lab-scale synthesis | Large-scale synthesis with high efficiency |
| Typical Yield | 60-80% | >90% |
| Reaction Time | 2-12 hours[2][6] | 0.5-2 hours |
| Byproduct Removal | Post-reaction workup | Continuous removal during reaction |
| Production Efficiency | Lower; suitable for gram-scale | High; suitable for kilogram to ton-level scale |
| Safety Considerations | Standard handling of hydrazine hydrate | Requires advanced engineering controls for large volumes of hydrazine hydrate |
Troubleshooting Guide
Caption: Troubleshooting workflow for low-yield synthesis of the target hydrazide.
Q: My final product yield is very low. What are the common causes? A: Low yield is a frequent issue.
-
Incomplete Reaction: Hydrazinolysis is an equilibrium reaction. If significant starting material remains (check via TLC), you may need to increase the reflux time or temperature. For larger scales, the most effective solution is to remove the ethanol byproduct as it forms using a reactive distillation setup, which drives the reaction to completion.[5]
-
Insufficient Hydrazine Hydrate: This is a common reason for low conversion. Using less than 1.1 equivalents of hydrazine hydrate can significantly reduce the yield.[5] Ensure you are using a sufficient excess.
-
Product Loss During Workup: The product may have some solubility in the ethanol solvent. Ensure the reaction mixture is thoroughly cooled before filtration to maximize precipitation. Use minimal amounts of cold solvent for washing the filtered solid.
Q: The reaction seems to stall, and TLC analysis shows both starting material and product even after prolonged reflux. Why? A: This strongly indicates the reaction has reached equilibrium. The forward reaction (hydrazide formation) and the reverse reaction (ester formation) are occurring at the same rate. To overcome this, you must remove one of the products from the reaction mixture. Removing the ethanol byproduct via reactive fractionation is the most efficient method for driving the synthesis towards the desired hydrazide product, especially during scale-up.[5]
Q: My isolated product is impure. What are the best purification strategies? A:
-
Primary Impurity: The most likely impurity is unreacted starting ester. Ensure the reaction has gone to completion via TLC monitoring before workup.
-
Purification Method: Recrystallization from absolute ethanol is a highly effective method for purifying the final hydrazide product.[4][7] Ensure the crude product is fully dissolved in the minimum amount of hot ethanol and allowed to cool slowly to form pure crystals.
Frequently Asked Questions (FAQs)
Q1: What purity is required for compounds used in preclinical studies? A: For preclinical studies, especially those conducted under Good Laboratory Practice (GLP), the purity of the active pharmaceutical ingredient (API) must be very high, typically >98%.[8][9] All impurities should be identified and characterized.
Q2: What are the critical safety precautions when handling hydrazine hydrate? A: Hydrazine hydrate is a hazardous material. It is toxic, corrosive, and potentially explosive.[5] Always handle it in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating it in a closed system. For large-scale operations, specialized handling procedures and engineering controls are mandatory.
Q3: Can I use a different ester, like methyl or propyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, as the starting material? A: Yes. The reaction, known as hydrazinolysis, works with various esters. Methyl and ethyl esters are generally preferred as they are more reactive and their corresponding alcohol byproducts (methanol and ethanol) have lower boiling points, making them easier to remove.[10]
Q4: How should I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][10] Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting ester and the more polar hydrazide product. The disappearance of the starting material spot indicates the reaction is complete.
Q5: What is the expected appearance of the final product? A: Hydrazide compounds are typically stable, crystalline solids at room temperature.[4] The exact color and crystal form can vary, but an off-white or crystalline solid is common.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 5. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. ppd.com [ppd.com]
- 9. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Thiazole Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the poor solubility of thiazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my thiazole compounds often show poor solubility in aqueous assay buffers?
A1: The limited aqueous solubility of many thiazole derivatives is inherent to their chemical structure. The thiazole ring itself is a heterocyclic aromatic compound with moderate polarity. However, substitutions on the thiazole core, especially with lipophilic or aromatic groups, can significantly increase the molecule's hydrophobicity, leading to poor solubility in water-based buffers used in most biological assays.[1][2] This is a common challenge, as it is estimated that over 40% of new chemical entities are poorly water-soluble.[2]
Q2: My thiazole compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What is happening?
A2: This phenomenon is known as "crashing out" or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds, its ability to maintain solubility is drastically reduced when diluted into an aqueous environment like cell culture media.[3][4] The rapid change in solvent polarity causes the compound's concentration to exceed its solubility limit in the final aqueous solution, leading to precipitation.[3]
Q3: How can I differentiate between compound precipitation and other reasons for inconsistent assay results?
A3: Inconsistent results with thiazole compounds can stem from several factors beyond simple precipitation.[5] Thiazole-containing compounds are known to be potential Pan-Assay Interference Compounds (PAINS), which can interfere with assay readouts through various mechanisms like fluorescence quenching, redox activity, or aggregation.[5][6] To distinguish between these, you can:
-
Visually inspect for precipitation: Check wells for any visible precipitate or cloudiness.
-
Run control experiments: Test the compound in cell-free media to check for direct interference with assay reagents (e.g., MTT dye reduction).[5]
-
Perform aggregation assays: Use methods like adding a non-ionic detergent (e.g., Triton X-100) to see if the compound's activity is reduced, which would suggest aggregation-based inhibition.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?
A4:
-
Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer. This mimics the conditions of many high-throughput screening (HTS) assays.[7]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent, determined over a longer incubation period.
For initial troubleshooting and most in vitro bioassays, kinetic solubility is often the more practical measure to determine the maximum workable concentration without immediate precipitation.[7]
Troubleshooting Guides
This section provides structured guidance to address specific solubility-related problems you might encounter during your experiments.
Issue 1: Immediate Precipitation Upon Dilution from DMSO Stock
Problem: Your thiazole compound precipitates instantly when the DMSO stock solution is added to the aqueous assay buffer or cell culture medium.[3]
Troubleshooting Workflow:
Issue 2: Delayed Precipitation in Cell Culture
Problem: The solution of your thiazole compound is initially clear but becomes cloudy or forms a precipitate after incubation.[3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shifts | The solubility of some compounds decreases at incubator temperatures (e.g., 37°C) compared to room temperature.[3] | Pre-warm all media and buffers to 37°C before adding the compound. Minimize the time plates are outside the incubator.[4] |
| pH Changes in Media | The CO2 environment in an incubator can lower the pH of the medium, affecting the solubility of pH-sensitive thiazole derivatives.[3] | Monitor the pH of your culture medium. Consider using a more strongly buffered medium if compatible with your cells. |
| Interaction with Media Components | The compound may slowly interact with salts, proteins (especially in serum), or other components in the medium, leading to the formation of insoluble complexes.[3][8] | Test solubility in both serum-free and serum-containing media. If precipitation is worse with serum, consider reducing the serum concentration or using a purified protein like BSA. |
| Evaporation | Evaporation from the outer wells of a culture plate can increase the compound concentration, leading to precipitation.[5][9] | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or PBS to maintain humidity.[5] |
Data Presentation: Solubility of Thiazole Derivatives
The following table summarizes available solubility data for various thiazole derivatives under different conditions to provide a reference for expected solubility ranges.
| Compound Class | Compound Name/Structure | Solvent/Buffer | pH | Temperature (°C) | Solubility | Citation(s) |
| Parent Ring | Thiazole | Water | Neutral | 25 | Slightly soluble | [10][11] |
| Alcohol, Ether | Neutral | 25 | Soluble | [10][11] | ||
| Thiadiazole Derivatives | 2-(R-amino)-5-(R'-phenyl)-1,2,4-thiadiazole | Phosphate Buffer | 7.4 | 25 | 1.1 x 10⁻⁵ to 2.1 x 10⁻³ mol/L | [11] |
| Drug Molecule | Dasatinib (Thiazole-containing kinase inhibitor) | Aqueous Buffer | 2.6 | Not Specified | 18.4 mg/mL | |
| Aqueous Buffer | 4.28 | Not Specified | 0.205 mg/mL | |||
| Aqueous Buffer | 6.99 | Not Specified | <0.001 mg/mL | |||
| Generic Thiazole Derivative | 2-(Furan-2-yl)-4-methylbenzo[d]thiazole | DMSO | N/A | 25 | 10-30 mM (Stock) | [2] |
| Ethanol | N/A | 25 | 10-30 mM (Stock) | [2] |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Actual solubility can vary based on the specific experimental conditions.
Experimental Protocols
Here are detailed methodologies for key experimental procedures to enhance the solubility of thiazole compounds.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method improves the dissolution rate by dispersing the thiazole compound in a hydrophilic carrier matrix at the molecular level.
Materials:
-
Poorly soluble thiazole derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 6000 (PEG 6000))[12]
-
Organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the compound and the carrier)[12][13]
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve (e.g., mesh size 40)[14]
Procedure:
-
Dissolution: Accurately weigh the thiazole derivative and the hydrophilic carrier in a desired ratio (e.g., 1:5 w/w). Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.[7]
-
Solvent Evaporation: Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C). A thin film of the solid dispersion will form on the flask wall.[7]
-
Drying: Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.[12]
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.[14]
-
Sieving and Storage: Pass the powder through a sieve to obtain a uniform particle size. Store the final solid dispersion in a desiccator.[14]
-
Solubility Testing: To use in an assay, weigh the solid dispersion powder and dissolve it directly in the aqueous assay buffer. Compare its dissolution and solubility to that of the unprocessed thiazole compound.
Protocol 2: Preparation of an Inclusion Complex with Cyclodextrins
Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate poorly soluble molecules and increase their aqueous solubility.
Materials:
-
Poorly soluble thiazole derivative
-
Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water
-
Stirring plate and magnetic stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water with continuous stirring.
-
Compound Addition: Slowly add the powdered thiazole derivative to the cyclodextrin solution. The molar ratio of the thiazole compound to cyclodextrin typically ranges from 1:1 to 1:2 and should be optimized.[7]
-
Complexation: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow for the formation of the inclusion complex.[7]
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).[7]
-
Lyophilization: Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained. This powder is the inclusion complex.[7]
-
Solubility Testing: Evaluate the aqueous solubility of the lyophilized powder and compare it to the uncomplexed compound.
Protocol 3: Preparation of a Nanosuspension by Wet Media Milling
This technique reduces the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[1][2]
Materials:
-
Poorly soluble thiazole derivative
-
Stabilizer/dispersing agent solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in water)[1]
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-speed mixer mill or bead mill
Procedure:
-
Pre-suspension: Disperse the weighed thiazole derivative in the stabilizer solution to create a pre-suspension.[7]
-
Milling: Add the milling media to the pre-suspension in a milling chamber. Mill the suspension at a high speed for a duration that needs to be optimized for the specific compound and equipment (can range from several hours to a day).[7]
-
Separation: After milling, separate the nanosuspension from the milling media (e.g., by filtration through a screen).
-
Characterization: Characterize the particle size and distribution of the nanosuspension using dynamic light scattering (DLS).
-
Application in Assays: The resulting nanosuspension can be directly diluted into the assay buffer for biological testing.
Mandatory Visualization
Signaling Pathway Diagrams
Many thiazole derivatives are investigated as inhibitors of protein kinases involved in cancer signaling pathways. Below are diagrams of the PI3K/AKT/mTOR and VEGFR-2 pathways, which are common targets.
References
- 1. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medium.com [medium.com]
- 9. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Antimicrobial Testing Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in antimicrobial susceptibility testing (AST).
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during antimicrobial testing experiments.
Question: Why are my Minimum Inhibitory Concentration (MIC) values for the same compound and organism inconsistent between experiments?
Answer: Inconsistent MIC values can stem from several factors that influence the outcome of antimicrobial susceptibility tests. Key parameters to control include:
-
Inoculum Size: The number of bacteria used in the test is critical. A higher inoculum density can lead to higher MIC values. This "inoculum effect" can be significant, with a 2-fold increase in bacterial numbers potentially leading to a 1.6 log₂-fold increase in the MIC for certain antibiotics like cefepime.[1] For reliable results, it is crucial to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Incubation Time and Temperature: The duration and temperature of incubation directly impact bacterial growth and antibiotic activity. Standard incubation times are typically 16-20 hours. Shortening this time can lead to inaccurate results, while prolonged incubation can cause some antibiotics to degrade, leading to falsely elevated MICs.[2][3] For instance, extending incubation from 24 to 48 hours can result in a two-fold or even four-fold increase in MICs for some antibiotics.[4][5] Adherence to standardized incubation conditions (e.g., 35°C ± 1°C) is essential.
-
Media Composition and pH: The growth medium can significantly influence the activity of certain antimicrobial agents. The pH of Mueller-Hinton Agar (MHA), the standard medium for many AST methods, should be between 7.2 and 7.4.[6] A lower pH can decrease the activity of aminoglycosides, quinolones, and macrolides, while increasing the apparent activity of tetracyclines.[6]
-
Antibiotic Concentration and Potency: Inaccurate antibiotic concentrations in disks or solutions are a direct source of error.[7] Ensure that antimicrobial agents are stored correctly to maintain their potency and that stock solutions and dilutions are prepared accurately.
Question: My quality control (QC) strain is showing results that are out of the acceptable range. What should I do?
Answer: When your QC strain results fall outside the established acceptable range, it indicates a potential issue with the testing process. Do not report any patient or experimental results until the issue is resolved. Here are the steps to take:
-
Review the entire testing procedure: Meticulously check every step of the protocol, from media preparation and inoculum standardization to incubation conditions and reading of the results.
-
Check the QC strain: Ensure the QC strain has been stored correctly and is not too old. Subculture the QC strain from a fresh stock if necessary.
-
Verify the antimicrobial disks/reagents: Check the expiration dates and storage conditions of the antimicrobial agents.
-
Examine the media: Confirm that the correct medium was used and that its pH is within the appropriate range.
-
Repeat the test: If the source of the error is not immediately apparent, repeat the QC test with a fresh setup. If the repeat test is still out of range, further investigation is required. This may involve using a new batch of media, reagents, or a new vial of the QC strain.
Question: I am observing "skipped wells" in my broth microdilution assay. What does this mean and how should I interpret the results?
Answer: "Skipped wells" refer to a situation in a broth microdilution plate where a well with a lower antibiotic concentration shows no growth, while a well with a higher concentration shows growth. This can be caused by:
-
Contamination: Contamination of a single well can lead to unexpected growth.
-
Inoculation Error: An inadequate or uneven inoculation of the wells.
-
Antibiotic Carryover: Improper pipetting technique leading to carryover of a higher antibiotic concentration into an adjacent well.
If you observe skipped wells, the results for that particular antibiotic and organism are considered invalid and the test should be repeated.
Data Presentation
Table 1: Impact of Inoculum Size on Meropenem MIC for Carbapenem-Resistant Enterobacteriaceae (CRE)
| Inoculum Density (CFU/mL) | Fold Change from CLSI Target (5 x 10⁵ CFU/mL) | Log₂ Fold Change in MIC | Percentage of Minor Errors |
| 2 x 10⁵ | 0.4x | -1.0 | 34.8% |
| 5 x 10⁵ | 1x (Target) | 0 | 0% |
| 8 x 10⁵ | 1.6x | +0.7 | Not Reported |
Data adapted from "The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination"[1]
Table 2: Effect of Incubation Time on MICs for Lactic Acid Bacteria
| Change in Incubation Time | Inoculum Size (CFU/mL) | Percentage of Combinations with No MIC Change | Percentage of Combinations with 2-fold MIC Increase | Percentage of Combinations with 4-fold MIC Increase |
| 24h to 48h | 3 x 10⁵ | 49% | 46% | 6% |
Data adapted from "Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria"[4][5]
Experimental Protocols
Broth Microdilution Method (Based on CLSI Guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Prepare Inoculum:
-
From a pure 18-24 hour culture, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This can be done visually or using a photometric device.[8]
-
Within 15 minutes, dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Prepare Antimicrobial Dilutions:
-
Prepare serial two-fold dilutions of the antimicrobial agent in the broth within the 96-well microdilution plate.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 1°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Disk Diffusion Method (Based on EUCAST Guidelines)
This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the zone of growth inhibition.
-
Prepare Inoculum:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculate Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.[9]
-
-
Apply Antimicrobial Disks:
-
Within 15 minutes of inoculation, place antimicrobial-impregnated paper disks on the agar surface using sterile forceps or a disk dispenser.[9]
-
Ensure the disks are in firm contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the clinical breakpoints established by EUCAST.
-
Visualizations
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Shortening the incubation time for antimicrobial susceptibility testing by disk diffusion for Enterobacteriaceae: how short can it be and are the results accurate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacld.com [iacld.com]
- 7. Errors in antibiotic sensitivity testing: Barking up the wrong tree - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: HPLC Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column and mobile phase for analyzing this compound?
A1: A standard C18 column is the most common starting point for reverse-phase HPLC method development. Given the potential polarity of the acetohydrazide and thiazole groups, a mobile phase consisting of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is recommended.[1][2] A good initial approach would be an isocratic elution with a 70:30 or 60:40 mixture of aqueous buffer (e.g., 20 mM phosphate buffer at pH 4.0) and acetonitrile.[2]
Q2: My compound is eluting too quickly, close to the solvent front. How can I increase its retention time?
A2: Poor retention of polar compounds is a common challenge in reverse-phase chromatography.[3][4] To increase retention time, you can:
-
Decrease the organic solvent percentage in your mobile phase. A higher aqueous content will increase interaction with the non-polar C18 stationary phase.
-
Use a different stationary phase. Consider columns designed for enhanced retention of polar compounds, such as those with polar-endcapping or a phenyl phase.
-
Adjust the mobile phase pH. The thiazole and hydrazide moieties may have ionizable groups. Buffering the mobile phase to a pH where the analyte is neutral can increase hydrophobic interaction and retention. A general guideline is to work at a pH at least two units away from the analyte's pKa.
Q3: What detection wavelength should I use?
A3: The optimal detection wavelength depends on the UV absorbance profile of this compound. Thiazole-containing compounds often exhibit UV absorbance maxima.[5] It is recommended to run a UV scan of the analyte in the mobile phase using a diode array detector (DAD) or a spectrophotometer to determine the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for detection.
Q4: How should I prepare my sample for injection?
A4: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally in the mobile phase itself.[6] This prevents peak distortion caused by solvent mismatch. Ensure the sample concentration is within the linear range of the detector to avoid column overload, which can lead to peak fronting.[7][8] It is also critical to filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column or system tubing.[7][8]
Experimental Protocol: Reverse-Phase HPLC Method
This protocol describes a starting method for the analysis of this compound. Optimization will likely be required.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Phosphoric acid (for pH adjustment)
2. Instrument and Conditions
-
HPLC System: An HPLC system with a UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 4.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: To be determined by UV scan (start at ~270 nm as an estimate for thiazole derivatives).
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3. Preparation of Solutions
-
Buffer Preparation (20 mM, pH 4.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 4.0 using phosphoric acid. Filter the buffer through a 0.45 µm filter.
-
Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer. Degas the solution using sonication or vacuum filtration before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
4. Analysis Procedure
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in sequence, from lowest to highest concentration.
-
Record the chromatograms and note the retention time and peak area for the analyte.
-
Construct a calibration curve by plotting peak area against concentration.
Diagram: HPLC Experimental Workflow
Caption: Workflow from preparation to data analysis.
Troubleshooting Guide
This section addresses common chromatographic problems in a question-and-answer format.
Problem 1: My peak is tailing excessively (asymmetry factor > 1.2).
-
Question: What causes peak tailing and how can I fix it?
-
Answer: Peak tailing can be caused by several factors.[7]
-
Secondary Interactions: The basic nitrogen atoms in your compound might be interacting with acidic silanol groups on the silica-based C18 column.
-
Solution: Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) or use a buffer at a lower pH (e.g., pH 2.5-3.0) to protonate the silanols and reduce interaction. Alternatively, use a modern, base-deactivated column.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[7]
-
Solution: Dilute your sample and reinject. If the peak shape improves, overload was the issue.
-
-
Column Contamination/Age: The column inlet frit may be partially blocked, or the stationary phase may be degraded.
-
Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permitted by the manufacturer) and flush it. If the problem persists, the column may need to be replaced.[7]
-
-
Problem 2: My peak is fronting (asymmetry factor < 0.9).
-
Question: Why is my peak fronting, and what should I do?
-
Answer: Peak fronting is most commonly caused by two issues:[7]
-
Sample Overload: Similar to tailing, injecting a sample that is too concentrated can cause fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the peak to distort.
-
Solution: Re-dissolve the sample in the mobile phase or a weaker solvent.
-
-
Problem 3: My retention times are shifting between injections.
-
Question: What leads to inconsistent retention times?
-
Answer: Drifting retention times indicate a lack of system stability.[7]
-
Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs.
-
-
Mobile Phase Changes: The composition of the mobile phase might be changing due to evaporation of the more volatile organic component or inconsistent preparation.
-
Solution: Always use freshly prepared mobile phase, keep solvent bottles capped, and ensure accurate mixing.[8]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention time.
-
Solution: Use a temperature-controlled column compartment to maintain a stable temperature.[7]
-
-
Pump Issues: Air bubbles in the pump or failing seals can cause inconsistent flow rates.
-
Solution: Degas the mobile phase thoroughly and check the pump for leaks or pressure fluctuations.
-
-
Diagram: Troubleshooting Poor Peak Shape
Caption: Decision tree for troubleshooting peak shape issues.
Data Presentation: Method Development Parameters
For robust method development, several parameters should be evaluated. The tables below summarize potential experiments.
Table 1: Comparison of Stationary Phases
| Column Type | Description | Expected Outcome for Analyte |
| Standard C18 | Non-polar, general purpose. | Baseline retention, potential for tailing. |
| Polar-Endcapped C18 | Shields residual silanols. | Improved peak shape, reduced tailing. |
| Phenyl-Hexyl | Different selectivity via π-π interactions. | May improve retention and selectivity for the thiazole ring. |
| AQ-Type C18 | Designed for highly aqueous mobile phases. | Better retention if high water content is needed.[3] |
Table 2: Example Gradient Elution Profile
A gradient elution can be useful if the sample contains impurities with a wide range of polarities.
| Time (min) | % Acetonitrile | % Buffer (pH 4.0) |
| 0.0 | 10 | 90 |
| 10.0 | 80 | 20 |
| 12.0 | 80 | 20 |
| 12.1 | 10 | 90 |
| 15.0 | 10 | 90 |
Diagram: Method Development Parameter Relationships
Caption: Interplay of key parameters in HPLC method development.
References
- 1. chromtech.com [chromtech.com]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. bvchroma.com [bvchroma.com]
- 7. maxisci.com [maxisci.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Optimizing Catalyst Selection for Thiazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for thiazole ring formation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of thiazole derivatives.
Q1: My Hantzsch thiazole synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis, a common method for thiazole ring formation, can stem from several factors:
-
Purity of Starting Materials: The purity of the α-haloketone and thioamide is critical. Impurities can lead to undesirable side reactions, consuming reactants and complicating the purification process.[1] It is advisable to verify the purity of your starting materials using methods like NMR or melting point analysis.[2]
-
Suboptimal Reaction Conditions: The reaction's outcome is significantly influenced by temperature, reaction time, and the choice of solvent.[1] Many Hantzsch syntheses require heating to achieve an optimal rate.[3] If the reaction is slow at room temperature, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) is recommended. However, excessive heat can promote the formation of side products.[3] Polar protic solvents such as ethanol and methanol are frequently used.[3]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction's progress via TLC to ensure the consumption of starting materials is crucial.[1]
-
Product Loss During Workup: The isolation and purification steps can lead to product loss.[1] If a precipitate does not form upon cooling, the solvent can be removed under reduced pressure.[1] Careful control of pH during neutralization is important to prevent hydrolysis of the product.[3]
Q2: I am observing the formation of unexpected isomers in my reaction. How can I control the regioselectivity?
A2: Controlling regioselectivity is essential for obtaining the desired isomer. In the Hantzsch synthesis using N-monosubstituted thioureas, the reaction medium plays a key role:
-
Neutral Solvents: Employing a neutral solvent typically results in the exclusive formation of 2-(N-substituted amino)thiazoles.[4]
-
Acidic Conditions: Conducting the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can produce a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] The ratio of these isomers is influenced by the specific acid used, temperature, and the structure of the substrate.[4] To favor the formation of a single isomer, precise control of the reaction medium's pH is necessary.[4]
Q3: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish. What could be the problem?
A3: While palladium catalysts are effective for C-H functionalization, their activity can be hindered by the thiazole ring itself. The sulfur atom in the thiazole ring can act as a poison to the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[4] This often requires a higher catalyst loading to achieve a satisfactory reaction rate.[4][5]
To address this issue, consider the following:
-
Increase Catalyst Loading: Incrementally increase the amount of the palladium catalyst (e.g., from 1-2 mol% to 5 mol%).[5] Be aware that excessive loading can sometimes lead to the formation of inactive palladium black.[5]
-
Use of Ligands: Employing electron-rich and bulky phosphine ligands (e.g., P(tBu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands can help stabilize the palladium center and reduce poisoning by the thiazole's sulfur atom.[5]
-
Alternative Catalysts: Consider exploring other catalyst systems, such as those based on nickel or copper, which may be less susceptible to sulfur poisoning for certain transformations.[5]
-
Use of Pre-catalysts: More stable pre-catalysts, like PEPPSI-type catalysts, can be more resistant to deactivation.[5]
-
Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?
A4: In the Hantzsch thiazole synthesis, several side products can be formed:
-
Unreacted Starting Materials: If the reaction is incomplete, you will observe spots corresponding to the α-haloketone and the thioamide.[1]
-
Oxazole Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct may be formed.[1]
-
Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation.[1]
-
Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility.[1]
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring system.[3][6] This method, first described by Arthur Hantzsch in 1887, is widely used due to its reliability and the ready availability of the starting materials.[3]
Q2: When should I choose a metal catalyst (e.g., copper or palladium) over a catalyst-free or acid/base-catalyzed method?
A2: The choice of catalyst depends on the desired transformation:
-
Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): These methods are ideal for the fundamental construction of the thiazole ring from simple acyclic precursors like α-haloketones and thioamides.[4] They are robust and well-established for building the core heterocyclic structure.[4]
-
Metal Catalysis (e.g., Palladium, Copper): Metal catalysts are employed for the functionalization of the pre-formed thiazole ring, such as in direct C-H arylation reactions.[4][5] For instance, a palladium catalyst like Pd(OAc)₂ is highly efficient for the direct arylation of the thiazole ring.[4] Copper-catalyzed methods are also used for arylation of heterocycle C-H bonds.[7]
Q3: What are some alternative methods for thiazole synthesis besides the Hantzsch reaction?
A3: Besides the Hantzsch synthesis, other methods for synthesizing thiazoles include:
-
Cook-Heilborn Synthesis: This method involves the conversion of α-aminonitriles into 5-aminothiazoles by treating them with reagents like dithioacids or carbon disulfide.[8]
-
Tcherniac's Synthesis: In this method, 2-substituted thiazoles are synthesized by the hydrolysis of α-thiocyanoketones with acid.[8]
-
From Thioamides: Thioamides can be converted to thiazole derivatives upon reaction with 2-chloroxiranes.[8]
-
Copper-Catalyzed Condensation: A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate can provide thiazoles in good yields.[7][9]
Q4: How can I purify my thiazole product?
A4: Common purification methods for thiazole derivatives include:
-
Recrystallization: This is an effective method for purifying solid organic compounds. The choice of solvent is crucial, with ethanol, methanol, or solvent mixtures like ethyl acetate/hexane often being used for 4-arylthiazoles.[1]
-
Column Chromatography: For products that are difficult to purify by recrystallization, column chromatography is a valuable technique.
Data Presentation
Table 1: Catalyst and Solvent Effects on a Three-Component Hantzsch Thiazole Synthesis
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | None | Ethanol | 12 | 40 |
| 2 | Acetic Acid | Ethanol | 8 | 65 |
| 3 | Silica Supported Tungstosilisic Acid | Ethanol | 2.5 | 92 |
| 4 | Silica Supported Tungstosilisic Acid | Methanol | 3 | 88 |
| 5 | Silica Supported Tungstosilisic Acid | Acetonitrile | 4 | 82 |
Data adapted from studies on multi-component Hantzsch synthesis.[2][10]
Table 2: Ligand and Base Effects on Palladium-Catalyzed C-H Arylation of Thiazole
| Entry | Palladium Catalyst | Ligand | Base | Selectivity | Yield (%) |
| 1 | Pd(OAc)₂ | None | KOAc | C5-arylation | 85 |
| 2 | Pd(OAc)₂ | PPh₃ | NaOtBu | C2-arylation | 78 |
| 3 | PdCl₂(PPh₃)₂ | P(tBu)₃ | K₂CO₃ | C5-arylation | 90 |
| 4 | NiCl₂(dppp) | None | K₃PO₄ | C2-arylation | 75 |
Data is a representative summary from various sources on C-H functionalization.[5]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a typical synthesis of a 2-amino-4-phenylthiazole.
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% aqueous sodium carbonate solution
-
Water
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]
-
Add methanol (5 mL) and a magnetic stir bar.[6]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[6]
-
Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[6]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[6]
-
Wash the filter cake with water.[6]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry.[6]
-
Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: Palladium-Catalyzed Direct C5-Arylation of a Thiazole Derivative
This protocol is a general procedure for the C5-arylation of a thiazole substrate.
Materials:
-
Thiazole derivative (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
KOAc (2.0 mmol)
-
Anhydrous DMA (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the thiazole derivative, aryl halide, Pd(OAc)₂, and KOAc.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMA via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 120-150 °C and stir for 16-24 hours.[5]
-
Monitor the reaction progress by TLC or GC-MS.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature.[5]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove DMA and inorganic salts.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its Analogs Against Standard Antimicrobial Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial potential of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its structurally related derivatives against established antimicrobial agents. This document synthesizes available in vitro data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.
While specific comprehensive antimicrobial data for this compound is limited in publicly available literature, this analysis draws upon studies of closely related thiazole and acetohydrazide derivatives to provide a contextual comparison. The thiazole nucleus is a key pharmacophore in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial effects.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of novel compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various thiazole derivatives against a range of bacterial and fungal pathogens, compared to standard antimicrobial drugs.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Agent | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Thiazole Derivative 1¹ | 125-150 | 125-150 | >200 | [1] |
| Thiazole Derivative 2² | 50-75 | 50-75 | >200 | [1] |
| Thiazole Derivative 3³ | 16.1 | 16.1 | - | [2] |
| Ofloxacin | 0.5 - 2 | 0.12 - 1 | 0.5 - 4 | [1] |
| Ciprofloxacin | 0.25 - 1 | ≤0.015 - 0.12 | 0.06 - 0.5 | [3] |
| Vancomycin | 0.5 - 2 | - | - | [3] |
¹ 4-(4-hydroxyphenyl)-2-phenyl-1,3-thiazole ² 2-(4-hydroxyphenyl)benzo[d]thiazole ³ 4-(4-bromophenyl)-thiazol-2-amine derivative
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Agent | Candida albicans | Aspergillus niger | Reference |
| Thiazole Derivative 1¹ | >200 | 125-150 | [1] |
| Thiazole Derivative 2² | >200 | 50-75 | [1] |
| Thiazole Derivative 4³ | Comparable to Fluconazole | - | [2] |
| Ketoconazole | 1 - 8 | 0.25 - 4 | [1] |
| Fluconazole | 0.25 - 4 | 16 - >64 | [2] |
¹ 4-(4-hydroxyphenyl)-2-phenyl-1,3-thiazole ² 2-(4-hydroxyphenyl)benzo[d]thiazole ³ 4-(4-bromophenyl)-thiazol-2-amine derivative
Experimental Protocols
The determination of antimicrobial activity is conducted using standardized methods to ensure reproducibility and comparability of results. The most common techniques are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and agar-based diffusion methods.
Broth Microdilution Method for MIC and MBC/MFC Determination
This quantitative method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).[4][5]
1. Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared from a fresh culture.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[3]
2. Preparation of Test Compound and Control Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO.
-
Serial two-fold dilutions of the test compound are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A positive control (a known antimicrobial agent) and a negative control (no antimicrobial agent) are included.
3. Incubation:
-
The microtiter plates are incubated at a suitable temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
5. Determination of MBC/MFC:
-
To determine the MBC or MFC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate.
-
The plates are incubated, and the MBC/MFC is the lowest concentration that shows no microbial growth on the agar.
Potential Mechanisms of Action and Experimental Workflow
The antimicrobial activity of thiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms.
Potential Signaling Pathway Inhibition
Some studies suggest that thiazole derivatives may exert their antimicrobial effects by inhibiting key enzymes involved in microbial survival and replication. For instance, in bacteria, DNA gyrase, an enzyme crucial for DNA replication, has been identified as a potential target.[6] In fungi, lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, is a common target for azole antifungals, and thiazole derivatives may act similarly.
References
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
Unveiling the Bioactivity of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide Derivatives: A Comparative Guide
A detailed analysis of the structure-activity relationship (SAR) of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide derivatives reveals critical insights into their potential as antimicrobial and anticancer agents. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in the quest for novel therapeutics.
The thiazole ring is a prominent scaffold in medicinal chemistry, known to impart a wide range of biological activities. When coupled with an acetohydrazide linker, it forms a versatile backbone for the development of new bioactive compounds. This guide focuses on derivatives of this compound, exploring how structural modifications influence their efficacy against various bacterial strains and cancer cell lines.
Comparative Analysis of Biological Activity
The biological evaluation of these derivatives has predominantly focused on their antimicrobial and anticancer properties. The following sections present a quantitative comparison of their performance.
Antimicrobial Activity
A series of N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The core structure involves the this compound scaffold linked to a substituted benzylidene group. The results, summarized in the table below, highlight the significant impact of substituents on the benzylidene ring on the antimicrobial potency.
| Compound ID | R (Substituent on Benzylidene) | Gram-positive Bacteria Activity (MIC µg/mL) | Gram-negative Bacteria Activity (MIC µg/mL) |
| 1a | H | - | - |
| 1b | 4-Cl | - | - |
| 1c | 2,4-diCl | Resistant | Resistant |
| 1d | 4-OH | Broad Spectrum | Broad Spectrum |
| Parent 1d | 4-OH (unacetylated) | Most Efficient | Most Efficient |
Data extracted from a study on N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives.
The parent hydrazone, 4-methyl-2-[2-(4-hidroxibenzylidene)-hydrazinyl)-thiazole (Parent 1d), was identified as the most efficient compound with a broad activity spectrum against both Gram-positive and Gram-negative bacteria. Interestingly, the acetylation of the hydrazide unit to form the acetohydrazide derivatives generally led to a suppression or reduction in antimicrobial activity. This suggests that the free hydrazone moiety might be crucial for the antimicrobial action. All tested microorganisms were found to be resistant to the 5-acetyl-4-methyl-2-[2-(2,4-dichlorobenzylidene)-hydrazinyl)-thiazole derivative (1c).
Anticancer Activity
Several studies have explored the anticancer potential of thiazole-hydrazide derivatives against various cancer cell lines. The data indicates that substitutions on the thiazole ring and the terminal aromatic ring play a crucial role in determining the cytotoxic efficacy.
For instance, a study on novel thiazole-hydrazide derivatives investigated their effects on A549 (non-small cell lung cancer) and MCF7 (breast cancer) cell lines. The results demonstrated that para-chlorophenyl analogs at the fourth position of the thiazole ring displayed a better anticancer profile than ortho-chlorophenyl analogs.[1] Specifically, compound 4a (unsubstituted phenyl at the 4th position of thiazole) was most active against A549 cells, while compound 4d (para-chlorophenyl at the 4th position) was more promising against MCF7 cells.[1]
Another study evaluated a series of 2-thioxoimidazolidin-4-one derivatives bearing different heterocyclic moieties, synthesized from an acetohydrazide intermediate.[2] While not direct derivatives of the core topic structure, they share the acetohydrazide linker and highlight the potential of such scaffolds. Compound 14 showed the best activity against the HePG-2 (liver cancer) cell line (IC50 = 2.33 µg/mL), and compound 5 was most effective against the MCF-7 cell line (IC50 = 3.98 µg/mL).[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Antimicrobial Activity Screening (Agar Well Diffusion Method)
The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.
-
Preparation of Inoculum: Bacterial strains were cultured in a suitable broth medium overnight at 37°C. The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard.
-
Plate Preparation: Mueller-Hinton agar was poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface was uniformly swabbed with the prepared bacterial inoculum.
-
Well Diffusion: Wells of a specific diameter (e.g., 6 mm) were punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 5×10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Doxorubicin or another standard anticancer drug was used as a positive control.[2]
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.[2][3]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the synthesis and screening workflows.
Caption: General synthesis scheme for thiazole-hydrazone derivatives.
Caption: Biological screening workflow for synthesized derivatives.
References
Unveiling the Anticancer Potential of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential anticancer mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes findings from closely related thiazole and acetohydrazide derivatives to infer its likely mechanisms and compares its potential efficacy with established anticancer agents. The information presented is intended to guide further research and drug development efforts in this promising area of oncology.
Postulated Anticancer Mechanisms of Action
Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including notable anticancer effects. The primary anticancer mechanisms associated with thiazole derivatives, and likely relevant to this compound, include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.
One of the key hypothesized mechanisms is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Several studies have demonstrated that thiazole derivatives can effectively block VEGFR-2 activity, thereby cutting off the tumor's blood supply.[1]
Another significant mechanism is the induction of apoptosis , or programmed cell death. Thiazole derivatives have been shown to trigger apoptosis in various cancer cell lines.[2][3][4] This is often achieved through the activation of caspases, a family of proteases that play a central role in the execution of the apoptotic program. The activation of caspase-3 is a common downstream event observed with these compounds.
Furthermore, cell cycle arrest is a frequent outcome of treating cancer cells with thiazole-containing molecules. These compounds can halt the progression of the cell cycle at different phases, such as G1 or G2/M, preventing cancer cells from dividing and proliferating.[2] This effect is often linked to the modulation of key cell cycle regulatory proteins.
Comparative Performance Analysis
To provide a context for the potential efficacy of this compound, this section compares the cytotoxic activity of structurally similar thiazole derivatives with established anticancer drugs that operate through analogous mechanisms.
Note: The IC50 values presented for thiazole derivatives are for compounds structurally related to this compound and are intended to serve as a proxy for its potential activity.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Thiazole Derivatives and Standard Anticancer Drugs against Various Cancer Cell Lines
| Compound/Drug | Mechanism of Action | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) |
| Thiazole Derivative 1 | VEGFR-2 Inhibition, Apoptosis Induction | 2.57 ± 0.16[1] | 7.26 ± 0.44[1] | - | - |
| Thiazole Derivative 2 | Apoptosis Induction, Cell Cycle Arrest | 2.21 µg/mL | 1.11 µg/mL | - | >50 µg/mL |
| Sorafenib | VEGFR-2 Inhibitor | 5.8 | 6.1 | 5.9 | 7.3 |
| Doxorubicin | Apoptosis Inducer | 0.04 - 1.5 | 0.2 - 2.0 | 0.03 - 0.5 | 0.02 - 0.8 |
| Palbociclib | Cell Cycle (CDK4/6) Inhibitor | 0.01 - 0.1 | >10 | >10 | >10 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the anticancer mechanisms of thiazole derivatives.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Reagent Preparation : Prepare a stock solution of the test compound in DMSO. Prepare assay buffer, recombinant human VEGFR-2 enzyme, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Assay Procedure :
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Culture cancer cells to the desired confluence and treat them with the test compound at various concentrations for a specified time.
-
Cell Staining :
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Analysis : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Cell Cycle Analysis using Propidium Iodide (PI)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment : Treat cancer cells with the test compound as described for the apoptosis assay.
-
Cell Fixation and Staining :
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and treat them with RNase A to remove RNA.
-
Stain the cellular DNA with PI.
-
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis : Generate a histogram of DNA content. The G0/G1 phase will have 2N DNA content, the G2/M phase will have 4N DNA content, and the S phase will have DNA content between 2N and 4N. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Postulated anticancer mechanisms of this compound.
Caption: Experimental workflow for validating the anticancer activity.
Caption: Simplified intrinsic apoptosis pathway induced by thiazole derivatives.
References
Comparing the efficacy of different substituted thiazole hydrazones
A Comprehensive Guide to the Efficacy of Substituted Thiazole Hydrazones
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of the efficacy of various substituted thiazole hydrazones across different therapeutic areas. This document synthesizes experimental data from multiple studies to offer an objective overview of their performance as potential antimicrobial, anti-inflammatory, and anticancer agents. Detailed experimental protocols and visualizations of key biological pathways are included to support further research and development.
Antimicrobial Efficacy
Substituted thiazole hydrazones have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal strains. The substitutions on the thiazole and hydrazone moieties play a crucial role in determining the antimicrobial spectrum and potency.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of various substituted thiazole hydrazones against selected microbial strains. Lower MIC values indicate higher efficacy.
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| Series 1 | 4-Br-phenyl derivative | Candida albicans | - | [1] |
| Compound 19 | - | E. coli | 12.5 | [2] |
| S. aureus | 6.25 | [2] | ||
| K. pneumoniae (MDR) | 12.5 | [2] | ||
| Methicillin-resistant S. aureus (MRSA1) | 3.125 | [2] | ||
| Compound 28 | 1,2,3-thiadiazole derivative | Staphylococcus spp. | 1.95 | [2] |
| E. faecalis ATCC 29212 | 15.62 | [2] | ||
| Compounds 24, 25, 26 | 5-nitrofuran-2-carboxylic acid derivatives | Gram-positive & Gram-negative bacteria | 0.48–15.62 | [2] |
| Compound 15 | Isonicotinic acid derivative | Gram-positive bacteria | 1.95–7.81 | [2][3] |
| HAS-01, HAS-03 | Acyl hydrazone derivatives | Gram-positive & Gram-negative bacteria | - | [4] |
| Hydrazone 39 | Thiazole derivative | M. tuberculosis H37Rv | 16.252 | [2][3] |
Note: "-" indicates that the specific value was not provided in the abstract. MDR refers to Multi-Drug Resistant.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The antimicrobial activity of the thiazole hydrazone derivatives is commonly determined using the broth microdilution method.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The suspension is further diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration, typically 10 mg/mL. Serial two-fold dilutions are then prepared in the appropriate broth medium in 96-well microtiter plates.
-
Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Efficacy
Several substituted thiazole hydrazones have been investigated for their anti-inflammatory properties, often showing comparable or superior activity to standard drugs like Meloxicam and Diclofenac Sodium.[5][6]
Comparative Anti-inflammatory Activity
The following table presents the in vivo anti-inflammatory activity of selected thiazole hydrazones, primarily evaluated using the carrageenan-induced paw edema model.
| Compound ID | Key Structural Feature | In vivo Model | Dose | % Inhibition of Edema | Reference |
| Compounds 3, 4, 16, 22 | Acyl-hydrazones with 2-aryl-thiazole | - | - | Stronger NO synthesis inhibition than Meloxicam | [5] |
| Compound 5l | 4-hydroxy-3-methoxyphenyl substitution | Bovine serum albumin denaturation | IC50: 46.29 µg/mL | - | [7] |
| Compound 15a | Benzophenone semicarbazone | Carrageenan-induced paw edema | 50 mg/kg | 46.6% | [6] |
| Compound 15b | Acetophenone semicarbazone | Carrageenan-induced paw edema | 50 mg/kg | 41.5% | [6] |
| Compounds 16d, 16e, 16j, 16k | 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio]acetic acid | Carrageenan-induced paw edema | - | 62.0% - 64.1% | [6] |
| Compounds 27d, 27e, 27h | Phthalic anhydride based benzylidene-hydrazide | Carrageenan-induced paw edema | - | 58.6% - 64.0% | [6] |
| Compound 3c | Nitro-substituted thiazole | Carrageenan-induced paw edema | - | up to 44% | [8] |
| Compound 3d | Nitro-substituted thiazole | Carrageenan-induced paw edema | - | up to 41% | [8] |
Note: "-" indicates that the specific value was not provided in the abstract.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate acute anti-inflammatory activity.
-
Animal Model: Wistar rats are typically used for this assay. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) at a specific dose (e.g., 50 mg/kg). A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Diclofenac Sodium).
-
Induction of Inflammation: One hour after the administration of the test compounds, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Anticancer Efficacy
Thiazole hydrazones have emerged as a promising class of anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines that is comparable or superior to existing chemotherapeutic drugs like cisplatin.[9]
Comparative Anticancer Activity
The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected thiazole hydrazone derivatives against different human cancer cell lines. Lower IC50 values represent greater cytotoxic potential.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2k | 2-[2-((Isoquinolin-5-yl)methylene)hydrazinyl]-4-(4-methylsulfonylphenyl)thiazole | A549 (Lung) | 1.43 ± 0.12 | [9] |
| 2l | 2-[2-((Isoquinolin-5-yl)methylene)hydrazinyl]-4-(1,3-benzodioxol-5-yl)thiazole | A549 (Lung) | 1.75 ± 0.07 | [9] |
| 2j | 2-[2-((Isoquinolin-5-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole | A549 (Lung) | 3.93 ± 0.06 | [9] |
| 7 | 4-(4-Methylsulfonylphenyl)-2-(2-(4-phenylcyclohexylidene)hydrazinyl)thiazole | HepG2 (Liver) | 0.316 mM | [10] |
| 2j | 4-(4-(Methylsulfonyl)phenyl)-2-[2-((1,3-benzodioxol-4-yl)methylene)hydrazinyl]thiazole | K562 (Leukemia) | 8.87 ± 1.93 | [10] |
| Vd | Isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazone with 5-Cl, R1=OH, R2=OCH3 | HBL-100 (Breast) | 246.53 mM | [11] |
| Vh | Isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazone with 5-Cl, R1=OH, R2=OCH3 | HeLa (Cervical) | 247.29 mM | [11] |
| 4a | para-chlorophenyl at 4th position of thiazole | A549 (Lung) | - | [12] |
| 4d | para-chlorophenyl at 4th position of thiazole | MCF7 (Breast) | - | [12] |
Note: "-" indicates that the specific value was not provided in the abstract.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole hydrazone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 3-4 hours to allow the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathway and Experimental Workflow Visualizations
Akt Signaling Pathway Inhibition
Some thiazole hydrazone derivatives have been shown to exert their anticancer effects by inhibiting the Akt signaling pathway, which is a crucial pathway for cell survival and proliferation.[9]
Caption: Inhibition of the Akt signaling pathway by a thiazole hydrazone derivative, leading to apoptosis.
General Experimental Workflow for Efficacy Screening
The following diagram illustrates a typical workflow for screening and evaluating the efficacy of newly synthesized substituted thiazole hydrazones.
Caption: A generalized workflow for the synthesis and biological evaluation of thiazole hydrazones.
References
- 1. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 9. A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
Cross-Validation of In Vitro and In Vivo Results: A Comparative Guide for Thiazole Acetohydrazide Derivatives
Introduction
Representative Study: Antibacterial Thiazole Compounds
This guide focuses on a series of synthetic thiazole compounds evaluated for their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). The study provides a clear example of how in vitro screening results can be translated and validated in an in vivo setting.[1][2][3][4]
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the key quantitative data from the representative study, comparing the in vitro antibacterial activity and cytotoxicity with the in vivo efficacy in a murine skin infection model.
Table 1: In Vitro Antibacterial Activity and Cytotoxicity of Thiazole Derivatives
| Compound ID | MIC against MRSA (μg/mL)[1][2][3][4] | Cytotoxicity against Human Keratinocytes (HaCaT cells)[1][3] |
| 1 | 1.3 | Non-toxic up to 10 μg/mL |
| 2 | 2.8 | Non-toxic up to 20 μg/mL |
| 3 | 1.3 | Non-toxic up to 20 μg/mL |
| 4 | 1.3 | Non-toxic up to 20 μg/mL |
| 5 | 1.3 | Non-toxic up to 20 μg/mL |
| Mupirocin | 4.0 | Not specified |
| Clindamycin | 0.1 | Not specified |
Table 2: In Vivo Efficacy of Thiazole Compounds in a Murine MRSA Skin Infection Model
| Treatment Group (2% suspension) | MRSA Burden Reduction in Skin Wounds (%)[2] |
| Compound 1 | > 90% |
| Compound 2 | > 90% |
| Compound 3 | > 90% |
| Compound 4 | > 90% |
| Compound 5 | Not specified |
| Mupirocin (2% suspension) | > 90% |
| Vehicle (Petroleum Jelly) | No significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the representative study.
In Vitro Antibacterial Susceptibility Testing
The antibacterial activity of the thiazole compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) strains were used.
-
Culture Preparation: Bacteria were cultured in appropriate broth to reach the exponential growth phase.
-
Assay Procedure:
-
The thiazole compounds were serially diluted in a 96-well microtiter plate.
-
A standardized bacterial suspension was added to each well.
-
The plates were incubated under appropriate conditions.
-
The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.[1][2][3]
-
In Vitro Cytotoxicity Assay
The potential toxicity of the compounds to human cells was assessed using a human keratinocyte cell line (HaCaT).
-
Cell Culture: HaCaT cells were cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: The cells were treated with various concentrations of the thiazole compounds.
-
Viability Assessment: Cell viability was measured using the MTS assay, which determines the metabolic activity of the cells.
-
Data Analysis: The concentration at which the compounds showed no significant toxicity was determined.[1][3]
In Vivo Murine Skin Infection Model
The in vivo efficacy of the thiazole compounds was evaluated in a mouse model of MRSA skin infection.
-
Animal Model: A murine model with open wounds was established.
-
Infection: The wounds were infected with a standardized dose of MRSA.
-
Treatment: The infected mice were treated topically with a 2% suspension of the thiazole compounds, a control antibiotic (mupirocin), or a vehicle control (petroleum jelly). Treatments were administered twice daily for three days.[1][3]
-
Efficacy Evaluation: The bacterial burden in the skin wounds was quantified to determine the reduction in MRSA counts following treatment.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the cross-validation of in vitro and in vivo results for the representative thiazole compounds.
Caption: Workflow for In Vitro to In Vivo Cross-Validation.
Logical Relationship: Data Integration
The following diagram depicts the logical relationship in integrating in vitro and in vivo data to guide drug development decisions.
Caption: Integration of In Vitro and In Vivo Data for Decision Making.
References
- 1. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 2. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and Fluconazole against Candida
Comparative Analysis of Thiazole-Based Antifungal Agents and Fluconazole Against Candida Species
Introduction
In the landscape of antifungal drug discovery, the quest for novel agents with superior efficacy and reduced resistance profiles compared to existing treatments is paramount. Fluconazole, a triazole antifungal, has long been a first-line therapy for infections caused by Candida species.[1][2] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] However, the rise of fluconazole-resistant Candida strains necessitates the exploration of new chemical scaffolds.[4]
While direct comparative data for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is not extensively available in peer-reviewed literature, significant research has been conducted on structurally related thiazolyl hydrazine and thiazolylhydrazone derivatives. This guide provides a head-to-head comparison of Fluconazole and a representative potent thiazole derivative, (4-phenyl-1,3-thiazol-2-yl) hydrazine , against pathogenic Candida species, leveraging available experimental data to inform researchers and drug development professionals. This class of compounds has demonstrated high-efficiency, broad-spectrum antifungal activity, making them a promising area of investigation.[5]
Mechanism of Action
The fundamental difference in the antifungal activity between Fluconazole and the investigated thiazole derivatives lies in their mechanism of action.
Fluconazole: As an azole antifungal, Fluconazole is primarily fungistatic against Candida.[1] It specifically targets the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), interrupting the ergosterol biosynthesis pathway.[3][4] This disruption leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane.[1][2]
Thiazole Derivatives: The representative compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine, exhibits fungicidal activity.[5] Its primary mechanism involves inducing a significant increase in intracellular reactive oxygen species (ROS).[5] This oxidative stress leads to considerable DNA damage and lipid peroxidation, ultimately compromising cell membrane integrity and causing fungal cell death. This mechanism is distinct from the targeted enzyme inhibition of azoles.[5]
Quantitative Performance: In Vitro Antifungal Activity
The in vitro efficacy of antifungal compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The data below summarizes the MIC values obtained for the representative thiazole derivative and Fluconazole against various Candida strains.
Table 1: Comparative MIC Values (µg/mL) Against Candida Species
| Organism | (4-phenyl-1,3-thiazol-2-yl) hydrazine[5] | Thiazolylhydrazone Cmpd. 2[6] | Fluconazole |
| Candida albicans SC5314 | 0.0625 | 0.125 - 2.0 | 0.25 - 2.0[6] |
| C. albicans (Clinical Isolates) | 0.0625 - 0.125 | 0.125 - 2.0 | 2.0 (MIC⁹⁰)[6] |
| C. albicans (Fluconazole-Resistant) | 0.0625 - 0.125 | N/A | >64 |
| Candida glabrata | 0.25 | ≤2.0 | 8.0 - 16.0 |
| Candida krusei | 0.5 | ≤2.0 | >64 |
| Candida parapsilosis | 0.25 | 1.0 - 4.0 | 2.0 - 4.0[6] |
| Candida tropicalis | 0.125 | N/A | 2.0 - 4.0 |
Note: Data for thiazole derivatives and Fluconazole are compiled from multiple studies for a broader comparison.[5][6] Thiazolylhydrazone Compound 2 is included to show the activity of a related derivative class.[6]
The data clearly indicates that (4-phenyl-1,3-thiazol-2-yl) hydrazine demonstrates exceptionally potent activity against both fluconazole-susceptible and fluconazole-resistant C. albicans strains, with MIC values significantly lower than those of Fluconazole.[5] Furthermore, this class of compounds remains highly effective against species with intrinsic or acquired resistance to Fluconazole, such as C. krusei and resistant C. albicans.[5]
Experimental Protocols
The determination of antifungal susceptibility is standardized to ensure reproducibility and comparability across different studies. The most frequently cited methodology is the broth microdilution assay outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.[7][8][9][10][11]
CLSI M27 Broth Microdilution Method for Yeast Susceptibility Testing
This protocol describes the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Candida species.
1. Preparation of Antifungal Agents:
-
Stock solutions of the test compounds (e.g., thiazole derivatives, Fluconazole) are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of each compound are made in RPMI 1640 medium (buffered with MOPS) directly in 96-well microtiter plates to achieve final concentrations ranging from, for example, 0.03 to 64 µg/mL.
2. Inoculum Preparation:
-
Yeast isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure viability and purity.[9]
-
A suspension of yeast cells is prepared in sterile saline, and the turbidity is adjusted using a spectrophotometer to match a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the test wells.[9]
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared yeast suspension.
-
Control wells are included: a drug-free growth control and a sterility control (medium only).
-
The plates are incubated at 35°C for 24 to 48 hours.[6]
4. MIC Determination:
-
Following incubation, the plates are read visually or with a plate reader.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control.[11]
Conclusion
The available evidence strongly suggests that thiazole-based compounds, particularly (4-phenyl-1,3-thiazol-2-yl) hydrazine, represent a highly promising class of antifungal agents against Candida. Their distinct, fungicidal mechanism of action centered on inducing oxidative stress provides a significant advantage over the fungistatic, enzyme-inhibiting action of Fluconazole.[5]
Key Comparative Points:
-
Potency: The representative thiazole derivative shows significantly lower MIC values against a broad range of Candida species compared to Fluconazole.[5]
-
Activity Spectrum: Thiazole derivatives maintain high efficacy against Candida strains that are intrinsically resistant or have acquired resistance to Fluconazole.[5]
-
Mode of Action: The thiazole derivative acts via a fungicidal mechanism (ROS induction), whereas Fluconazole is fungistatic (ergosterol synthesis inhibition).[1][5]
For researchers and drug development professionals, the thiazole scaffold offers a compelling starting point for the design of new antifungal therapies to address the growing challenge of azole resistance in Candida infections. Further investigation into the structure-activity relationships, toxicity profiles, and in vivo efficacy of compounds like this compound is warranted.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 6. Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the safety profile of the novel compound 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. Due to the limited availability of public safety data for this specific molecule, this document focuses on benchmarking its potential safety against established thiazole-containing drugs: Meloxicam, Dasatinib, Ritonavir, and Sulfathiazole. The information presented is intended to guide researchers in designing appropriate toxicological studies and to provide a framework for evaluating the safety of new chemical entities within the thiazole class. Thiazole derivatives are known for their broad therapeutic potential and are generally associated with favorable safety profiles, though specific toxicities can arise depending on the overall molecular structure.[1][2][3]
Introduction to this compound
This compound is a heterocyclic compound featuring a thiazole ring, a structural motif present in numerous clinically approved drugs.[4][5] The thiazole scaffold is recognized for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] While extensive research has been conducted on various thiazole derivatives, specific preclinical and clinical safety data for this compound are not yet publicly available. This guide aims to bridge this gap by providing a comparative safety assessment based on structurally related and therapeutically relevant medications.
Comparative Safety Analysis with Existing Thiazole Drugs
To contextualize the potential safety profile of this compound, we will compare it against four well-established drugs containing the thiazole moiety.
Table 1: Overview of Comparator Drugs
| Drug | Therapeutic Class | Mechanism of Action |
| Meloxicam | Nonsteroidal Anti-inflammatory Drug (NSAID) | Preferential inhibitor of cyclooxygenase-2 (COX-2)[6] |
| Dasatinib | Kinase Inhibitor | Inhibits multiple tyrosine kinases, including BCR-ABL and Src family kinases[7][8] |
| Ritonavir | Antiretroviral (Protease Inhibitor) | Inhibits HIV-1 protease; also a potent inhibitor of cytochrome P450 3A4 (CYP3A4)[9][10] |
| Sulfathiazole | Antibiotic (Sulfonamide) | Competitively inhibits dihydropteroate synthase, blocking folic acid synthesis in bacteria[11] |
Table 2: Comparative Summary of Key Safety Findings
| Safety Parameter | Meloxicam | Dasatinib | Ritonavir | Sulfathiazole | This compound |
| Acute Toxicity (LD50) | Rat (oral): 98 mg/kg | Not available in public literature | Mouse (oral): >2500 mg/kg | Mouse (oral): 4500 mg/kg | Data not available |
| Common Adverse Effects | Gastrointestinal issues (indigestion, diarrhea, abdominal pain)[12][13] | Myelosuppression, fluid retention, diarrhea, skin rash, headache[7][14] | Nausea, vomiting, diarrhea, numbness of hands and feet[9] | Hypersensitivity reactions (skin rash, fever), photosensitivity[15] | Data not available |
| Serious Adverse Effects | Cardiovascular events (heart attack, stroke), gastrointestinal bleeding, ulcers[12][16] | Pleural effusion, hemorrhage, myelosuppression[7][8] | Liver complications, pancreatitis, severe drug interactions, arrhythmias[9][10] | Renal toxicity, exfoliative dermatitis, agranulocytosis, hemolytic anemia[11][15] | Data not available |
| Hepatotoxicity | Rare, but can cause elevated liver enzymes[16] | Can cause liver enzyme elevations[7] | Can lead to hepatic transaminase elevations, clinical hepatitis, and jaundice[10][17] | Chronic use may contribute to hepatic stress[15] | Data not available |
| Genotoxicity | Generally considered non-genotoxic | Not found to be genotoxic in standard assays | Not found to be mutagenic or clastogenic | Questionable carcinogen with some experimental tumorigenic data[11][15] | Data not available |
Experimental Protocols for Key Safety Assessment
For novel compounds like this compound, a standardized battery of non-clinical safety studies is required. Below are representative protocols for foundational toxicity assessments.
Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP) - OECD Guideline 425
-
Animal Model: Female rats are typically used.
-
Procedure: A single animal is dosed with a starting dose level. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The LD50 is calculated using the maximum likelihood method.
In Vitro Cytotoxicity - MTT Assay
-
Cell Lines: A panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line if applicable).
-
Procedure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[18]
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria reduce MTT to a purple formazan product.
-
Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Endpoint: The IC50 (concentration that inhibits 50% of cell growth) is determined.
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations are used.
-
Procedure: The tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix).
-
Principle: The assay measures the ability of the compound to induce reverse mutations (reversions) in the bacterial strains, restoring their ability to synthesize an essential amino acid.
-
Endpoint: A compound is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Visualizing Experimental Workflows and Pathways
Workflow for Preclinical Safety Assessment
The following diagram illustrates a typical workflow for the preclinical safety evaluation of a new chemical entity.
Caption: Preclinical safety assessment workflow for a novel compound.
Hypothetical Signaling Pathway Perturbation by a Thiazole Derivative
This diagram illustrates a hypothetical mechanism where a thiazole derivative could interfere with a signaling pathway, a common consideration in toxicology.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety of meloxicam: a global analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPRYCEL® (dasatinib) Safety Profile - Newly Diagnosed Patients | HCP [sprycel-hcp.com]
- 9. Ritonavir - Wikipedia [en.wikipedia.org]
- 10. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Sulfathiazole | 72-14-0 [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. Meloxicam: MedlinePlus Drug Information [medlineplus.gov]
- 14. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 15. guidechem.com [guidechem.com]
- 16. drugs.com [drugs.com]
- 17. Safety | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Biological Evaluation of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its Analogs
This guide provides a comparative overview of the synthesis and biological testing of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and related thiazole derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the reproducibility and antimicrobial potential of this class of compounds. While specific data for the title compound is limited in publicly available literature, this guide consolidates general synthetic methodologies and comparative biological data from structurally similar molecules to provide a comprehensive reference.
Synthesis of Thiazole Acetohydrazide Derivatives
The synthesis of this compound and its analogs typically follows a reproducible two-step process, starting from a substituted thioamide and an α-halocarbonyl compound, a classic approach known as the Hantzsch thiazole synthesis. The resulting thiazole ester is then converted to the corresponding acetohydrazide via hydrazinolysis.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
A mixture of a thioamide and an ethyl α-haloacetate is refluxed in a suitable solvent, such as ethanol. For the synthesis of the title compound's precursor, thioacetamide and ethyl 2-chloroacetoacetate would be the starting materials.
-
Reaction: Thioacetamide (1 eq.) and ethyl 2-chloroacetoacetate (1 eq.) are dissolved in absolute ethanol.
-
Conditions: The mixture is refluxed for 3-5 hours.
-
Work-up: After cooling, the reaction mixture is poured into cold water and neutralized with a solution of sodium bicarbonate (10%). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate[1].
Step 2: Synthesis of this compound
The synthesized thiazole ester is then reacted with hydrazine hydrate to form the final acetohydrazide.
-
Reaction: Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (1 eq.) is dissolved in absolute ethanol, and hydrazine hydrate (1.2 eq.) is added.
-
Conditions: The mixture is refluxed for 6 hours.
-
Work-up: Upon cooling, the crystalline product precipitates, which is then filtered, washed, and recrystallized from ethanol to yield 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide[1].
Comparative Biological Activity
Thiazole acetohydrazide derivatives have demonstrated a broad spectrum of antimicrobial activities. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various analogs against a panel of bacterial and fungal strains, providing a benchmark for the potential efficacy of this compound.
Antibacterial Activity of Thiazole Derivatives
| Compound/Derivative | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| 5-(Coumarin-3-yl)-2-(pyrazol-1-yl)-thiazole derivatives | - | - | 143-152 | - | [2] |
| 2-(3-(Thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives | - | - | - | - | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | |
| Nitro-substituted 2,4-disubstituted 1,3-thiazoles | Significant Activity | Significant Activity | Significant Activity | Significant Activity | [3] |
Antifungal Activity of Thiazole Derivatives
| Compound/Derivative | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) | A. flavus (MIC µg/mL) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Comparable to Fluconazole | - | - | |
| 2-(3-(Thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives | - | - | - | [2] |
| 5-(Coumarin-3-yl)-2-(pyrazol-1-yl)-thiazoles | 168-172 | - | - | [2] |
Experimental Protocols for Biological Testing
The reproducibility of biological testing is critically dependent on standardized protocols. The following outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a solvent such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Workflows and Mechanisms
Synthetic and Evaluation Workflow
The overall process from synthesis to biological evaluation can be visualized as a sequential workflow.
Postulated Mechanism of Action of Thiazole Antimicrobials
While the exact mechanism for this compound is not elucidated, several thiazole-based compounds are known to target essential bacterial enzymes. A plausible mechanism involves the inhibition of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.
References
Independent Verification of the Biological Activity of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: A Comparative Guide to its Potential Antimicrobial Properties
In the landscape of antimicrobial research, the thiazole nucleus is a cornerstone in the development of novel therapeutic agents. The compound 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide emerges from a class of heterocyclic structures known for a wide spectrum of biological activities, including significant antimicrobial efficacy. This guide provides an independent verification framework for assessing the biological activity of this specific molecule by comparing it with structurally related thiazole acetohydrazide and hydrazone derivatives that have established antimicrobial profiles. The following sections present quantitative data from published studies, detailed experimental protocols for reproducing these findings, and an overview of the potential mechanisms of action.
Comparative Antimicrobial Activity of Thiazole Derivatives
To contextualize the potential efficacy of this compound, this section summarizes the in vitro antimicrobial activity of analogous compounds. The data, presented in terms of Minimum Inhibitory Concentration (MIC) in µg/mL, is compiled from various studies and showcases the activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi.
| Compound/Alternative | Target Organism | MIC (µg/mL) | Reference |
| 2-(4-(p-tolyl)-1,3-thiazol-2-yl)hydrazinyl derivatives | Staphylococcus aureus | 12.5 - 25 | [1] |
| Enterococcus faecalis | 6.25 - 12.5 | [1] | |
| Escherichia coli | >100 | [1] | |
| Candida glabrata | 50 | [1] | |
| 4-Methyl-2-[2-(4-hidroxibenzylidene)-hydrazinyl)-thiazole | Staphylococcus aureus | - (Zone of Inhibition: 15.21 mm) | |
| Bacillus licheniformis | - (Zone of Inhibition: 19.72 mm) | ||
| Escherichia coli | - (Zone of Inhibition: 14.33 mm) | ||
| Thiazole-based Hydrazone (Compound 12) | Salmonella enteritidis | <10 (more potent than gentamicin) | [2] |
| Escherichia coli | ~15 (similar to gentamicin) | [2] | |
| Staphylococcus aureus | <15 (more potent than gentamicin) | [2] | |
| Candida albicans | <25 (more potent than fluconazole) | [2] | |
| N'-(substituted-benzylidene)-4-methyl-2-(trifluoromethyl)thiazole-5-carbohydrazide | Salmonella enteritidis | 12 - >20 | [2] |
| Escherichia coli | 18 - >20 | [2] | |
| Staphylococcus aureus | 12 - >20 | [2] | |
| Candida albicans | 15 - >25 | [2] | |
| (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide | Escherichia coli | 500 | [3] |
| Salmonella typhi | 500 | [3] | |
| Staphylococcus aureus | 250 | [3] | |
| Streptococcus pyogenes | 250 | [3] | |
| Candida albicans | >1000 | [3] | |
| Reference Antibiotics | |||
| Chloramphenicol | Staphylococcus aureus | 12.5 | [1] |
| Ketoconazole | Candida glabrata | 50 | [1] |
| Gentamicin | Salmonella enteritidis | 10 | [2] |
| Escherichia coli | 15 | [2] | |
| Staphylococcus aureus | 15 | [2] | |
| Fluconazole | Candida albicans | 25 | [2] |
Experimental Protocols
To ensure independent verification and reproducibility of the antimicrobial activity data, the following detailed methodologies for key experiments are provided. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
1. Preparation of Materials:
-
Test Compound and Reference Antibiotics: Prepare stock solutions of the test compound (this compound) and reference antibiotics (e.g., Ciprofloxacin, Fluconazole) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial/Fungal Strains: Use standardized strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028).
-
Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
-
From a fresh 18-24 hour agar culture, pick 3-5 well-isolated colonies of the microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of the appropriate growth medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well, and so on, discarding the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.
1. Preparation of Materials:
-
Test Compound and Reference Antibiotics: Prepare solutions of the test and reference compounds at a known concentration.
-
Bacterial/Fungal Strains: Prepare an inoculum as described in the broth microdilution method.
-
Growth Media: Use Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Equipment: Sterile Petri dishes, sterile cork borer (6-8 mm diameter), micropipettes, incubator.
2. Assay Procedure:
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plate.
-
With a sterile cork borer, create wells of 6-8 mm in diameter in the agar.
-
Add a specific volume (e.g., 100 µL) of the test compound solution into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
3. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Potential Mechanism of Action
The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Based on studies of analogous compounds, the potential mechanisms of action for this compound could involve the inhibition of key bacterial enzymes.
Caption: Potential antimicrobial mechanisms of thiazole derivatives.
Experimental and Logical Workflows
To ensure a systematic approach to the verification of biological activity, the following workflows are proposed.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Logical Relationship for Compound Evaluation
Caption: Logical workflow for evaluating the biological activity of the target compound. Logical workflow for evaluating the biological activity of the target compound.
References
Assessing the Selectivity of Thiazole Acetohydrazide Derivatives for Microbial vs. Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents with high efficacy and minimal off-target effects is a cornerstone of modern drug discovery. Compounds featuring a thiazole nucleus, particularly those linked to an acetohydrazide moiety, have garnered significant interest due to their broad spectrum of biological activities. This guide provides a comparative assessment of the selectivity of this class of compounds for microbial versus mammalian cells, offering insights into their potential as antimicrobial or anticancer agents.
Executive Summary:
Comparative Biological Activity of Thiazole Derivatives
The following tables summarize the in vitro antimicrobial and cytotoxic activities of several representative thiazole derivatives. These compounds, while not identical to 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide, share core structural features and provide a valuable overview of the potential activity profile of this chemical class.
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Microbial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference Compound (MIC in µg/mL) |
| Hydrazone-bridged thiazole-pyrrole (2e) | Staphylococcus aureus | 12.5 | Chloramphenicol (12.5) |
| Enterococcus faecalis | 6.25 | Chloramphenicol (12.5) | |
| Hydrazone-bridged thiazole-pyrrole (2m) | Escherichia coli | 50 | Chloramphenicol (12.5) |
| Pseudomonas aeruginosa | 50 | Chloramphenicol (25) | |
| Candida glabrata | 50 | Ketoconazole (50) | |
| Benzimidazole-thiazole (3e) | Staphylococcus aureus | 1.56 | Ciprofloxacin (3.12) |
| Bacillus subtilis | 3.12 | Ciprofloxacin (3.12) | |
| Candida albicans | 6.25 | Fluconazole (6.25) | |
| Benzimidazole-thiazole (3f) | Staphylococcus aureus | 1.56 | Ciprofloxacin (3.12) |
| Bacillus subtilis | 1.56 | Ciprofloxacin (3.12) | |
| Candida albicans | 6.25 | Fluconazole (6.25) |
Data synthesized from multiple sources for illustrative comparison.[1][2]
Table 2: Cytotoxic Activity of Selected Thiazole Derivatives
| Compound ID | Mammalian Cell Line | IC50 (µM) | Reference Compound (IC50 in µM) |
| Thiazole-amino acid hybrid (5a) | A549 (Lung Cancer) | 8.51 | 5-Fluorouracil (8.74) |
| HeLa (Cervical Cancer) | 5.23 | 5-Fluorouracil (3.49) | |
| MCF-7 (Breast Cancer) | 2.07 | 5-Fluorouracil (6.25) | |
| Thiazole-amino acid hybrid (5f) | A549 (Lung Cancer) | 4.31 | 5-Fluorouracil (8.74) |
| HeLa (Cervical Cancer) | 3.12 | 5-Fluorouracil (3.49) | |
| MCF-7 (Breast Cancer) | 2.54 | 5-Fluorouracil (6.25) | |
| Benzimidazole-thiazole (3e) | HeLa (Cervical Cancer) | >50 | - |
| Benzimidazole-thiazole (3f) | HeLa (Cervical Cancer) | >50 | - |
Data synthesized from multiple sources for illustrative comparison.[2][3]
Experimental Protocols
The assessment of microbial and mammalian cell selectivity involves distinct in vitro assays. The following are generalized protocols based on methodologies reported in the literature for testing thiazole derivatives.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Mammalian cells (e.g., cancer cell lines or normal fibroblast lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation and Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Assessment Workflow
The process of evaluating the selectivity of a novel compound can be systematically visualized. The following diagram illustrates a typical workflow from compound synthesis to selectivity assessment.
Caption: Workflow for assessing compound selectivity.
Potential Signaling Pathways
The precise molecular targets of this compound are not yet elucidated. However, for many biologically active thiazole derivatives, several general mechanisms of action have been proposed.
In microbial cells , potential targets include enzymes essential for cell wall synthesis, DNA gyrase, and various metabolic pathways unique to the microorganism. The hydrazone linkage present in many active compounds is also known to chelate metal ions, which can disrupt essential enzymatic functions.
In mammalian cells , particularly cancer cells, thiazole derivatives have been shown to induce apoptosis through various signaling cascades. The diagram below illustrates a generalized apoptotic pathway that could be triggered by a cytotoxic compound.
Caption: Generalized intrinsic apoptotic pathway.
The thiazole acetohydrazide scaffold represents a promising starting point for the development of new therapeutic agents. The available data on analogous compounds suggest that subtle structural modifications can significantly influence the biological activity and selectivity profile. While some derivatives show potent and selective antimicrobial effects with low mammalian cytotoxicity, others exhibit strong anticancer properties. Further investigation into the specific biological activities of this compound is warranted to determine its therapeutic potential. The experimental frameworks and comparative data presented in this guide offer a valuable resource for researchers pursuing the development of this and related classes of compounds.
References
Comparative docking analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its analogs.
A Comparative Docking Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the molecular docking studies of this compound and its various analogs. The information is compiled from recent research to aid scientists and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this class of compounds. The primary focus of the synthesized research has been on their efficacy as antimicrobial, anticancer, and antidiabetic agents.
Comparative Molecular Docking and Biological Activity Data
The following tables summarize the quantitative data from various studies, presenting binding affinities and biological activity of different thiazole acetohydrazide analogs against several protein targets.
Table 1: Comparative Docking Scores and Binding Affinities of Thiazole Analogs against Various Protein Targets
| Compound/Analog | Target Protein | PDB ID | Docking Score/Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Pyridyl and hydrazinyl bearing thiazole compounds | DNA gyrase | Not Specified | Superior to -5.61 | VAL 71, ILE 78 | [1] |
| Thiazole derivative T2 | DNA gyrase | 3L2B | Not Specified | Key residues in ATP-binding and DNA-binding sites | [2] |
| Thiazole-thiazepine hybrid 9e | DNA Gyrase B | 6YD9 | Not Specified | Not Specified | [3] |
| Thiazolyl-triazole Schiff base B8 | DNA gyrase A (L. monocytogenes) | Homology Model | Not Specified | Not Specified | [4] |
| Thiazole derivative 13a | Rho6 protein | Not Specified | Not Specified | Ser95, Glu138, Arg96 | [5] |
| Thiazole derivative 13b | Rho6 protein | Not Specified | Not Specified | Asp132 | [5] |
| Thiazole derivative 15 | Rho6 protein | Not Specified | -9.2 | Lys15 | [5] |
| Thiazole derivative 7c | Tubulin | Not Specified | -14.15 | Not Specified | [6] |
| Thiazole derivative 9a | Tubulin | Not Specified | -14.50 | Not Specified | [6] |
| Thiazole derivative 4c | Aromatase, EGFR, CDK2, Bcl-2 | Not Specified | Good docking scores | Not Specified | [7] |
| Pyridine-thiazole derivative 13a | DNA gyrase | Not Specified | -9.2 | Asn46 | [8] |
| Pyridine-thiazole derivative 9 | DNA gyrase | Not Specified | -8.8 | Asn46 | [8] |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile 4e | α-amylase | Not Specified | -7.43 | Not Specified | [9] |
| Hydrazine clubbed thiazole 3c | Aldose Reductase (4JIR) | 4JIR | -11.7 | Not Specified | [10] |
| Hydrazine clubbed thiazole 3c | α-Glucosidase (3A4A) | 3A4A | -9.9 | Not Specified | [10] |
Table 2: Comparative Biological Activity of Thiazole Analogs
| Compound/Analog | Biological Activity | Assay Method | Results (MIC/IC50) | Target Organism/Cell Line | Reference |
| Thiazole derivatives T2 and T4 | Antimicrobial | Broth dilution | MIC: 8-32 µg/mL (Gram+), 16-64 µg/mL (Gram-) | Gram-positive and Gram-negative bacteria | [2] |
| Thiazole-thiazepine hybrid 9e | Antibacterial | MIC determination | MIC: 6.25 µg/mL | E. coli | [3] |
| Thiazole-thiazepine hybrid 9g | Antibacterial | MIC determination | MIC: 12.5 µg/mL | E. coli | [3] |
| Thiazole-thiazepine hybrid 9c | Antibacterial | MIC determination | MIC: 12.5 µg/mL | S. pyogenes | [3] |
| Thiazolyl-triazole Schiff bases B1, B5-7, B9, B11-15 | Antibacterial | MIC determination | Lower than ciprofloxacin | L. monocytogenes | [4] |
| Thiazole derivatives 5c, 6d, 7c, 8, 9a,b | Anticancer (Cytotoxic) | MTT assay | IC50: 3.35 ± 0.2 to 18.69 ± 0.9 μM | HepG2, MCF-7, HCT116, HeLa | [6] |
| Thiazole derivative 4c | Anticancer (Cytotoxic) | MTT assay | IC50: 2.57 ± 0.16 µM (MCF-7), 7.26 ± 0.44 µM (HepG2) | MCF-7, HepG2 | [7] |
| Thiazole derivative 4c | VEGFR-2 Inhibition | Not Specified | IC50: 0.15 µM | Not Applicable | [7] |
| Pyridine-thiazole derivative 13a | Antibacterial | MIC determination | MIC: 46.9-93.7 μg/mL | Bacteria | [8] |
| Pyridine-thiazole derivative 13a | Antifungal | MIC determination | MIC: 5.8-7.8 μg/mL | Fungi | [8] |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole 7a | Anti-Candida | MIC determination | MIC: 7.81 μg/mL | C. albicans | [11] |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole 7e | Anti-Candida | MIC determination | MIC: 3.9 μg/mL | C. albicans | [11] |
| 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazole 2c | α-amylase inhibition | In vitro assay | IC50: 48.01±0.07 µM | Not Applicable | [12] |
| 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazole 2e | α-amylase inhibition | In vitro assay | IC50: 47.87±0.08 µM | Not Applicable | [12] |
| 2,4-disubstituted-1,3-thiazole 4c | Antifungal | IC50 determination | IC50: 26.5 µg/ml | Candida tropicalis | [13] |
| Hydrazine clubbed thiazoles 3a-3j | Aldose Reductase Inhibition | In vitro assay | Kᵢ: 5.47 ± 0.53 to 23.89 ± 1.46 nM | Not Applicable | [10] |
| Hydrazine clubbed thiazoles 3a-3j | α-Glucosidase Inhibition | In vitro assay | Kᵢ: 1.76 ± 0.01 to 24.81 ± 0.15 μM | Not Applicable | [10] |
| Hydrazine clubbed thiazoles 3a-3j | α-Amylase Inhibition | In vitro assay | IC50: 4.94–28.17 μM | Not Applicable | [10] |
Experimental Protocols
The methodologies cited in the analyzed literature for docking and biological assays are summarized below.
Molecular Docking
-
Software: AutoDock Vina and PyRx-virtual screening software 0.8 were commonly used for molecular docking simulations.[2][5]
-
Protein Preparation: Crystal structures of target proteins were obtained from the Protein Data Bank (PDB).[2][3] Prior to docking, water molecules were typically removed, and hydrogen atoms were added.[2] In cases where the experimental structure was unavailable, homology models were constructed using servers like SWISS-MODEL.[4]
-
Ligand Preparation: The 3D structures of the thiazole analogs were generated and optimized using appropriate software before docking.
-
Docking Procedure: The prepared ligands were docked into the active site of the target protein. The docking poses were analyzed based on their binding energy and interactions with amino acid residues.[8] Validation of the docking protocol was often performed by redocking a known inhibitor to the protein's active site.[8]
Biological Assays
-
Antimicrobial Activity:
-
Anticancer Activity:
-
Enzyme Inhibition Assays:
-
α-Amylase and α-Glucosidase Inhibition: In vitro enzymatic assays were conducted to evaluate the potential of the compounds as antidiabetic agents by measuring the inhibition of α-amylase and α-glucosidase.[10][12]
-
VEGFR-2 Kinase Assay: The inhibitory effect on vascular endothelial growth factor receptor-2 (VEGFR-2) was determined to assess anti-angiogenic potential.[7]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of DNA gyrase inhibitors and the general workflow of a molecular docking study.
Caption: Inhibition of DNA Gyrase by Thiazole Analogs Leading to Bacterial Cell Death.
Caption: A Generalized Workflow for Molecular Docking Studies.
References
- 1. Molecular Docking and Pharmacokinetic Studies of Some New pyridyl and hydrazinyl bearing thiazole Derivatives as Potential DNA gyrase Inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamscience.com [benthamscience.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
In case of a spill:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the substance.[2][4][5] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the absorbed or collected material into a clearly labeled, sealed, and chemically compatible container for hazardous waste.[2][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Do not allow the chemical to enter drains or waterways. [2][5]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed waste disposal service.[1][4]
-
Waste Identification and Segregation:
-
Container Management:
-
Use a robust, leak-proof container that is compatible with the chemical.
-
Keep the container tightly closed except when adding waste.[1][2]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[2]
-
-
Professional Disposal:
-
Empty Container Disposal:
Summary of Disposal and Safety Information
The following table summarizes key information derived from the safety data sheets of similar thiazole and hydrazide compounds.
| Parameter | Guideline | Source Compounds |
| Waste Classification | Hazardous Waste | Thiazole, Hydrazide derivatives |
| Primary Disposal Method | Approved Waste Disposal Plant / Incineration | General[2][4][5] |
| Spill Containment | Inert absorbent material (sand, silica gel, vermiculite) | General[2][4][5] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat, respirator (if needed) | General[2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong reducing agents | (2-Methyl-1,3-thiazol-4-yl)methanol[2] |
| Storage | Dry, cool, well-ventilated area in a tightly closed container | General[2][3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. The following procedures are based on available data for structurally similar thiazole and acetohydrazide compounds and are designed to ensure the safe handling, storage, and disposal of this chemical.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The recommended PPE for handling this compound is summarized below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing.[1] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[1][2] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant material recommended | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 or higher respirator | NIOSH-approved | Required when handling the powder form of the compound or in areas with inadequate ventilation to prevent inhalation of dust or aerosols.[2] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[3]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and laundered before reuse.
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[4][5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[2]
-
Container Disposal: Empty containers should be handled as if they contain the product.[2]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2][5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
